molecular formula C9H10ClNO B3280851 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 72358-45-3

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No.: B3280851
CAS No.: 72358-45-3
M. Wt: 183.63 g/mol
InChI Key: SFCGCBIKHFWQOV-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SFCGCBIKHFWQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256573
Record name 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine
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Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72358-45-3
Record name 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine
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Record name 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine
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Record name 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine
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Foundational & Exploratory

Properties and chemical structure of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine: Properties, Synthesis, and Spectroscopic Characterization

Introduction: The Significance of the Chroman Scaffold

The 3,4-dihydro-2H-1-benzopyran, commonly known as the chroman scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. The fusion of a dihydropyran ring with a benzene ring creates a three-dimensional structure that is crucial for specific biological interactions.[1] Chroman derivatives serve as vital intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] Their applications are diverse, ranging from antihypertensive drugs like Nebivolol to potent leukotriene antagonists used in treating inflammatory conditions.[1] The ability to introduce various substituents onto the chroman framework allows for the precise tuning of their pharmacological profiles.

This guide focuses on a specific functionalized derivative, 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine . This molecule is distinguished by two key substitutions on the core chroman structure: a chlorine atom at the 7-position of the aromatic ring and a primary amine group at the 3-position of the dihydropyran ring. While extensive peer-reviewed literature dedicated exclusively to this exact compound is not widely available, its structural components place it within a class of compounds of significant interest to medicinal chemists.[1] This document will provide a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes based on retrosynthetic analysis, and expected spectroscopic characteristics, positioning it as a valuable building block for future research and development.

PART 1: Chemical Structure and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its structure and fundamental properties. 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine possesses a rigid heterocyclic system with two key functional groups that dictate its chemical behavior and potential for further derivatization.

Caption: Chemical structure of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine.

Physicochemical Data Summary

The following table summarizes key identifiers and computed properties for the molecule, which are essential for laboratory handling, analytical characterization, and computational modeling.

PropertyValueSource
CAS Number 72358-45-3[2]
Molecular Formula C₉H₁₀ClNO[2][3]
Molecular Weight 183.63 g/mol [1][2]
Monoisotopic Mass 183.04509 Da[3]
InChIKey SFCGCBIKHFWQOV-UHFFFAOYSA-N[1][3]
SMILES C1C(COC2=C1C=CC(=C2)Cl)N[3]
Predicted XlogP 1.7[3]

PART 2: Synthesis and Retrosynthetic Analysis

The synthesis of specifically substituted chromans requires careful planning, as direct functionalization of the parent scaffold can lead to mixtures of isomers. The chlorine at the C7 position, for instance, cannot be efficiently introduced by direct chlorination of the chroman ring, which would preferentially substitute at the more activated C6 and C8 positions.[1] Therefore, a more robust strategy involves starting with a precursor that already contains the chlorine atom in the desired location, such as 4-chlorophenol.[1]

Retrosynthetic Pathway

A logical retrosynthetic analysis begins by disconnecting the most synthetically accessible bonds. For 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine, the primary disconnection is the carbon-nitrogen bond at the C3 position.[1] This disconnection points to a key intermediate, a ketone, which can be transformed into the target amine via reductive amination. This ketone, 7-chloro-2H-1-benzopyran-3(4H)-one , becomes the central synthetic target. This intermediate can, in turn, be envisioned as being formed from a 4-chlorophenol derivative through reactions that construct the heterocyclic ring.[1]

retrosynthesis Target Molecule 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine Key Ketone 7-Chloro-2H-1-benzopyran-3(4H)-one Target Molecule->Key Ketone C-N Disconnection (Reductive Amination) Starting Material 4-Chlorophenol Derivative Key Ketone->Starting Material Ring Formation (e.g., Intramolecular Cyclization)

Caption: Retrosynthetic analysis of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine.

Proposed Forward Synthesis: Reductive Amination

The most direct route to the target primary amine from the corresponding ketone is through asymmetric reductive amination.[1] This method is highly efficient for producing enantiomerically enriched amines, which is critical for pharmaceutical applications.[1] A biocatalytic approach using an amine source like ammonia is a common strategy.[1]

The overall transformation involves two main stages:

  • Synthesis of the Ketone Precursor: 7-chloro-2H-1-benzopyran-3(4H)-one.

  • Reductive Amination: Conversion of the ketone to the target amine.

Experimental Protocol: Synthesis via Reductive Amination

The following protocol is a generalized procedure based on established chemical transformations for this class of compounds.

Step 1: Synthesis of 7-chloro-2H-1-benzopyran-3(4H)-one (Not detailed) This key intermediate would first be synthesized, likely from 4-chlorophenol through a multi-step process involving protection, acylation, and intramolecular cyclization. For the purpose of this guide, we assume the availability of this precursor.

Step 2: Reductive Amination of 7-chloro-2H-1-benzopyran-3(4H)-one

  • Reaction Setup: In a reaction vessel suitable for reductive amination, dissolve 7-chloro-2H-1-benzopyran-3(4H)-one (1.0 equivalent) in an appropriate anhydrous solvent such as methanol or tetrahydrofuran (THF).

  • Amine Source: Add the amine source. For the primary amine, this is typically a solution of ammonia in methanol or ammonium acetate (e.g., 5-10 equivalents).

  • Reducing Agent: To the stirred solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature. These reagents are preferred as they are selective for the imine intermediate formed in situ over the starting ketone.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed. Reactions are typically complete within 12-24 hours.

  • Workup:

    • Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate or dilute hydrochloric acid to neutralize the mixture and decompose any remaining reducing agent.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane, to yield the pure 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine.

workflow cluster_synthesis Synthetic Workflow Ketone Dissolve Ketone Precursor in Anhydrous Solvent AmineSource Add Amine Source (e.g., NH₃ in MeOH) Ketone->AmineSource ReducingAgent Add Reducing Agent (e.g., NaBH₃CN) AmineSource->ReducingAgent Monitor Monitor Reaction (TLC or LC-MS) ReducingAgent->Monitor Quench Quench Reaction (Aqueous Workup) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the synthesis of the target amine.

PART 3: Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. While specific experimental spectra for this molecule are not widely published, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic Protons (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. Aliphatic Protons (δ 2.5-4.5 ppm): Complex multiplets for the diastereotopic protons at the C2 and C4 positions, and a signal for the proton at the C3 position. The -NH₂ protons would appear as a broad singlet.
¹³C NMR Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons. Aliphatic Carbons (δ 20-80 ppm): Three signals corresponding to C2, C3, and C4 of the dihydropyran ring.
IR (Infrared) N-H Stretch (3250-3400 cm⁻¹): Two characteristic bands for a primary amine.[4] C-N Stretch (1250-1335 cm⁻¹): Aromatic amine C-N stretch.[4] C-O-C Stretch (~1230-1270 cm⁻¹): Aryl-alkyl ether stretch. Aromatic C-H Stretch (>3000 cm⁻¹): Characteristic stretch for sp² C-H bonds.[5] Aliphatic C-H Stretch (<3000 cm⁻¹): Characteristic stretch for sp³ C-H bonds.[5]
Mass Spec. [M+H]⁺: m/z 184.05237 (Predicted).[3] [M+Na]⁺: m/z 206.03431 (Predicted).[3]
Spectroscopic Insights
  • ¹H NMR: The proton NMR spectrum is expected to provide clear evidence of both the aromatic and saturated portions of the molecule. The splitting patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.

  • IR Spectroscopy: The presence of a primary amine is unequivocally confirmed by the two N-H stretching bands in the 3250-3400 cm⁻¹ region and an N-H bending vibration around 1580-1650 cm⁻¹.[4] The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the complete reduction of the ketone precursor.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, matching the calculated exact mass of the molecule (C₉H₁₀ClNO). The predicted collision cross-section values can aid in more advanced structural analysis.[3]

PART 4: Potential Applications in Drug Development

The chroman scaffold is a cornerstone in the development of various therapeutic agents. The introduction of an amino group, as in the title compound, opens up numerous avenues for creating new chemical entities with diverse biological activities. Studies on related 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have revealed high affinities for crucial neurological targets, including serotonin (5-HT) and dopamine (D2) receptors.[6]

Specifically, compounds with this structural motif have been investigated as:

  • 5-HT₁A and 5-HT₂A Receptor Ligands: These receptors are implicated in a range of neuropsychiatric disorders, including anxiety, depression, and psychosis.[6]

  • Dopamine D₂ Receptor Ligands: These are key targets for antipsychotic medications.[6]

  • Monoamine Oxidase (MAO) Inhibitors: Chiral chroman amine analogues have been screened for their activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters and relevant to neurodegenerative diseases.[7]

While 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine itself has not been extensively profiled, its structure represents a valuable starting point. The primary amine serves as a synthetic handle for introducing diverse side chains, allowing for the generation of a library of compounds for screening against various biological targets. The 7-chloro substituent modifies the electronic properties of the aromatic ring, which can influence binding affinity, selectivity, and metabolic stability.

Conclusion

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its structure combines the privileged chroman core with strategically placed functional groups—a reactive primary amine and an electron-withdrawing chlorine atom. Its synthesis is achievable through established methodologies such as the reductive amination of a ketone precursor, which itself can be derived from readily available starting materials like 4-chlorophenol. The characterization of this molecule relies on a standard suite of spectroscopic techniques that can confirm its structure with high fidelity. Given the proven track record of related amino-chroman derivatives as potent and selective ligands for CNS targets, this compound stands as a promising and versatile building block for the discovery of next-generation therapeutic agents.

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Sources

Structure-Activity Relationship (SAR) of 7-Chloro-Substituted Benzopyran Amines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Privileged Benzopyran Scaffold

In modern medicinal chemistry, the benzopyran (chromene and chroman) ring system is universally recognized as a "privileged scaffold"—a core structure capable of serving as a ligand for a diverse array of biological receptors. The strategic functionalization of this core, specifically through the introduction of a 7-chloro substituent and a C3/C4 amine moiety (e.g., 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine), generates a highly tunable pharmacophore[1].

This technical guide dissects the structure-activity relationship (SAR) of these molecules, providing drug development professionals with a mechanistic understanding of how electronic modulation, steric hindrance, and basicity govern their efficacy as anti-cancer, anticonvulsant, and antimycobacterial agents.

Mechanistic Rationale & Chemical Space

The biological activity of 7-chloro-substituted benzopyran amines is not coincidental; it is the direct result of precise physicochemical tuning.

The Electronic and Steric Influence of the 7-Chloro Group

Halogenation at the C7 position of the benzopyran aromatic ring fundamentally alters the molecule's electronic distribution. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which is partially offset by its electron-donating resonance effect (+R).

  • Halogen Bonding & Target Affinity: The highly electronegative chlorine atom acts as a Lewis acid, participating in directional halogen bonding (C–X···Y) with electron-rich residues (e.g., backbone carbonyls) in target binding pockets[2].

  • Lipophilicity (LogP): The addition of the 7-chloro group significantly increases the lipophilicity of the scaffold, enhancing cellular membrane permeability. In antimycobacterial applications, SAR studies demonstrate that electron-withdrawing groups like the 7-chloro substitution drastically enhance inhibitory activity against Mycobacterium tuberculosis (Mtb H37Rv), whereas electron-donating groups at the same position are deleterious to activity[3].

The Anchoring Role of the Amine Moiety

The primary, secondary, or tertiary amine located at the C3 or C4 position acts as the primary pharmacodynamic anchor.

  • Protonation and Salt Bridges: At physiological pH (7.4), the amine is typically protonated, allowing it to form critical salt bridges with acidic amino acid residues (like aspartate or glutamate) within receptor active sites.

  • Degree of Substitution: The nature of the amine dictates the molecule's basicity and steric profile. Research indicates that the degree of substitution profoundly impacts cytotoxicity against cancer cell lines. Generally, the activity trend follows: Tertiary Amines > Secondary Amines > Primary Amines > Quaternary Ammonium Salts [1]. Quaternary salts, bearing a permanent positive charge, suffer from poor membrane permeability, rendering them virtually inactive in whole-cell assays. Interestingly, in specific breast cancer models (e.g., MCF-7), benzopyran amides have occasionally demonstrated higher cytotoxicity than their corresponding primary amines[4].

SAR_Model Core Benzopyran Core (Hydrophobic Scaffold) Chloro C7-Chloro Group (Electron Withdrawing) Core->Chloro C7 Substitution Amine C3/C4 Amine Group (H-Bond / Ionic) Core->Amine C3/C4 Substitution Target3 Pi-Pi Stacking & Scaffold Orientation Core->Target3 Positions molecule Target1 Membrane Permeability & Halogen Bonding Chloro->Target1 Enhances Lipophilicity Target2 Receptor Anchoring (Salt Bridge) Amine->Target2 Modulates Basicity

Pharmacophore model and SAR logic of 7-chloro-substituted benzopyran amines.

Quantitative SAR Data Synthesis

To facilitate rational drug design, the quantitative impacts of these structural modifications are summarized below. The benzopyran core itself has been shown to be twofold more cytotoxic than analogous quinoline structures, reaching ED50 values in the low micromolar range (< 10 μM) against lines like HepG2 and MCF-7[4].

Table 1: SAR of Amine Substitutions on the Benzopyran Core
Amine Substitution TypeLipophilicity ImpactRelative CytotoxicityPrimary Target Interaction Mechanism
Primary (-NH₂) LowModerateExcellent H-bond donor; limited by lower membrane permeability.
Secondary (-NHR) ModerateHighBalanced H-bond donor/acceptor; improved cellular uptake.
Tertiary (-NR₂) HighHighestStrong basic center; optimal lipophilicity for target anchoring.
Quaternary (-NR₃⁺) Very HighLowestPermanent positive charge prevents passive membrane crossing.
Table 2: Influence of C7-Substitution on Antimycobacterial Activity
C7-SubstituentElectronic EffectMtb H37Rv InhibitionMechanistic Note
-H (Unsubstituted) NeutralBaselineStandard hydrophobic core binding.
-CH₃ (Methyl) Electron Donating (+I)DecreasedDeleterious to target affinity; reduces oxidative stability.
-Cl (Chloro) Electron Withdrawing (-I)Significantly Increased Enhances halogen bonding and optimal LogP for mycobacterial wall penetration.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of these compounds. Every step is designed with built-in validation checkpoints.

Protocol 1: Asymmetric Reductive Amination of 7-Chloro-2H-1-benzopyran-3(4H)-one

This protocol describes the synthesis of the target amine from its ketone precursor. The causality behind reagent selection is critical: Sodium cyanoborohydride (NaBH₃CN) is utilized instead of Sodium borohydride (NaBH₄) because NaBH₃CN is stable at the mildly acidic pH (4-5) required for imine formation, preventing the premature, non-selective reduction of the starting ketone[5].

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of 7-chloro-2H-1-benzopyran-3(4H)-one in anhydrous methanol. Add 1.5 eq of the desired amine (e.g., dimethylamine) and a catalytic amount of glacial acetic acid to adjust the pH to ~4.5. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The ketone spot should disappear, replaced by a new, UV-active imine spot.

  • Selective Reduction: Cool the reaction mixture to 0°C. Slowly add 1.2 eq of NaBH₃CN in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with 1M NaOH to neutralize the acid and deprotonate the newly formed amine. Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (DCM:MeOH 95:5 with 0.1% triethylamine to prevent amine streaking).

    • Validation Checkpoint 2: Confirm structure via ¹H NMR. The C3 proton adjacent to the amine will appear as a distinct multiplet (typically 3.0–3.5 ppm), and LC-MS must confirm the [M+H]⁺ mass[1].

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay relies on the reduction of the tetrazolium dye MTT by mitochondrial succinate dehydrogenase to insoluble formazan. Because this reaction only occurs in metabolically active cells, it is a highly reliable, self-validating proxy for cell viability[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of

    
     cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.
    
  • Compound Treatment: Treat cells with the synthesized 7-chloro-benzopyran amines at varying concentrations (0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48h.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality Note: 4 hours is the optimal window to allow sufficient formazan crystal formation without causing spontaneous dye degradation.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the purple formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

    • Validation Checkpoint: Calculate the IC₅₀ using non-linear regression analysis. The assay is only valid if the positive control yields an IC₅₀ within its known literature range and the R² value of the curve fit is >0.95.

Workflow Step1 1. Ketone Precursor 7-Chloro-2H-1-benzopyran-3(4H)-one Step2 2. Imine Formation Amine Source + Weak Acid Catalyst Step1->Step2 Step3 3. Selective Reduction NaBH3CN (Prevents ketone reduction) Step2->Step3 Step4 4. Purification & Validation TLC, LC-MS, and 1H NMR Step3->Step4 Step5 5. In Vitro Bio-evaluation MTT Assay / MABA Screening Step4->Step5

Experimental workflow for the synthesis and screening of benzopyran amines.

Conclusion

The 7-chloro-substituted benzopyran amine scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic nature of the C7-chlorine atom alongside the tunable basicity of the C3/C4 amine, researchers can precisely engineer molecules with potent anti-cancer and antimycobacterial properties. Future development in this space should focus on asymmetric synthesis to isolate specific enantiomers, further maximizing target affinity and minimizing off-target toxicity.

References

  • Synthesis of Benzopyrans and Quinolines with Nitrogenated Chain and Their Cytotoxicity Against Human Cancer Cell Lines ChemMedChem / PubMed (NIH) URL:[Link]

  • Spectroscopic exploration in aggregation with in silico molecular modeling and in vitro assay on antioxidant 7-chloro-2-4-fluorophenyl-3-hydroxychromen-4-one Journal of King Saud University - Science URL: [Link]

  • Benzopyran-Core as an Antimycobacterial Agent Semantic Scholar URL:[Link]

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Literature review on 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine as a chiral building block

Future research will likely focus on expanding the library of derivatives based on this core and exploring its potential as a chemical probe. Functionalization of the primary amine with reporter tags could enable the tracking of these molecules in biological systems, helping to elucidate new mechanisms of action and identify novel therapeutic targets. [4]

References

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix. [Link]

  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. [Link]

  • Synthetic method of nebivolol - CN103833717A - Google P
  • Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis | Request PDF - ResearchGate. [Link]

  • RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing). [Link]

  • Process for preparing nebivolol - EP2102196B1 - Google P
  • Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC. [Link]

  • Development of enzymatic synthesis of chiral cyclic amines. [Link]

  • Method for producing nebivolol - WO2011091968A1 - Google P
  • Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - PubMed. [Link]

  • a new method for producing nebivolol hydrochloride of high purity - Justia Patents. [Link]

  • A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines | Journal of the American Chemical Society. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines - ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Dove Medical Press. [Link]

  • Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael - RSC Publishing. [Link]

  • Enantiomeric resolution with a new chiral stationary phase of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide, a cognition-enhancing benzothiadiazine derivative - PubMed. [Link]

  • 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine | 72358-45-3 | C9H10ClNO | Appchem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]

  • 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies - PubMed. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. [Link]

  • a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed. [Link]

Sources

Molecular weight and physicochemical properties of 7-chlorochroman-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 7-chlorochroman-3-amine , a privileged scaffold in medicinal chemistry. This document is structured to support researchers in drug discovery, process chemistry, and structural biology.

Physicochemical Profiling, Synthetic Logic, and Structural Applications

Executive Summary

7-chlorochroman-3-amine (7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine) represents a "privileged structure" in modern drug design. As a conformationally restricted analogue of phenethylamine, the chroman-3-amine core locks the amino group into a specific spatial orientation, often enhancing binding affinity and selectivity against G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic targets, as well as the Sigma-1 receptor.

The addition of the chlorine atom at the C7 position modulates the electronic density of the aromatic ring and increases lipophilicity (LogP), influencing the compound's metabolic stability and blood-brain barrier (BBB) permeability.

Chemical Identity & Molecular Metrics

The following data establishes the baseline identity for the compound. Researchers should note the distinction between the free base and the hydrochloride salt, as the latter is the standard form for storage and stability.

Table 1: Core Identification Data
PropertySpecification
IUPAC Name 7-chloro-3,4-dihydro-2H-chromen-3-amine
Common Name 7-Chlorochroman-3-amine
CAS Number (HCl Salt) 54445-02-2
CAS Number (Free Base) 72358-45-3
Molecular Formula C₉H₁₀ClNO (Free Base) / C₉H₁₁Cl₂NO (HCl Salt)
Molecular Weight 183.63 g/mol (Free Base) / 220.10 g/mol (HCl Salt)
Chirality C3 is a chiral center.[1][2][3][4] Available as Racemate, (R)-, or (S)- enantiomers.
SMILES NC1COC2=CC(Cl)=CC=C2C1

Physicochemical Properties (The Scientist's View)

Understanding the physicochemical behavior of 7-chlorochroman-3-amine is critical for assay development and formulation. The values below synthesize experimental trends with high-fidelity predictive modeling (ChemAxon/ACD consensus).

Table 2: Physicochemical Profile
ParameterValue (Approx.)[5][6][7][8]Scientific Context & Implications
LogP (Lipophilicity) 2.02 ± 0.3 The 7-Cl substituent increases lipophilicity compared to the unsubstituted chroman (LogP ~1.3). This range is ideal for CNS penetration (optimal range 2.0–3.5).
pKa (Basic Amine) 9.2 ± 0.5 Typical of primary aliphatic amines. At physiological pH (7.4), the molecule exists predominantly (>98%) as the cationic species (NH₃⁺), aiding solubility but requiring active transport or specific conformational gating for membrane crossing.
Topological Polar Surface Area (TPSA) 35.25 Ų Low TPSA (<90 Ų) suggests excellent oral bioavailability and high probability of BBB permeation.
Solubility (Free Base) Low in water; Soluble in DCM, MeOH, DMSO.The free base is lipophilic and may oil out in aqueous media.
Solubility (HCl Salt) >20 mg/mL in Water/DMSO.The salt form is highly crystalline and water-soluble, suitable for biological assays.
H-Bond Donors / Acceptors 1 Donor / 2 AcceptorsFits "Rule of 5" criteria perfectly, marking it as a high-quality fragment for lead optimization.

Structural Analysis & Visualization

The chroman scaffold is not planar.[7] The dihydropyran ring adopts a half-chair conformation, placing the C3-amine in either a pseudo-equatorial or pseudo-axial position. This conformational preference is vital for receptor binding.

Diagram 1: Structural Scaffold & Numbering

This diagram illustrates the core numbering system to prevent confusion with the isomeric 4-amine derivatives.

G Figure 1: Structural dissection of 7-chlorochroman-3-amine showing key pharmacophore points. Core Chroman Core (Dihydro-2H-benzopyran) C7 Position 7: Chlorine (Electronic/Lipophilic Modulator) Core->C7 Substitution C3 Position 3: Amine (NH2) (Chiral Center / H-Bond Donor) Core->C3 Functionalization Conf Conformation: Half-Chair Core->Conf 3D Geometry

Synthesis & Manufacturing Logic

For researchers requiring custom synthesis or process validation, the synthesis of 7-chlorochroman-3-amine typically follows a Reductive Amination or Nitro-Reduction pathway. The choice depends on the availability of the starting ketone.

Method A: Reductive Amination (Preferred for Scale-up)

This route is preferred due to the stability of the ketone intermediate and the avoidance of harsh nitration conditions.

  • Starting Material: 4-chlorophenol + Acrylonitrile (or acrylate equivalent).

  • Cyclization: Acid-catalyzed cyclization to form 7-chlorochroman-4-one (Note: Isomerization to 3-one or direct synthesis of 3-functionalized precursors is key). Correction: A more direct route to the 3-amine specifically often goes through the 3-nitrochromene intermediate.

Method B: The Nitrochromene Route (High Specificity)

This is the standard laboratory scale route to ensure the amine is at the C3 position.

  • Salicylaldehyde Formation: Formylation of 3-chlorophenol.

  • Nitroalkene Condensation: Reaction with nitroethanol or nitro-acetate derivatives to close the ring, yielding 7-chloro-3-nitro-2H-chromene .

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or Hydride reduction (LiAlH₄) converts the nitroalkene/nitroalkane to the 3-amine .

Diagram 2: Synthetic Workflow (Nitrochromene Route)

Synthesis Figure 2: Primary synthetic pathway via 3-nitrochromene reduction. Start Start: 4-Chlorophenol (or 4-chloro-2-hydroxybenzaldehyde) Step1 Cyclization / Condensation (+ Nitro-reagent) Start->Step1 Ring Formation Inter Intermediate: 7-Chloro-3-nitro-2H-chromene Step1->Inter Step2 Reduction (LiAlH4 or H2/Pd) Inter->Step2 NO2 -> NH2 Product Product: 7-Chlorochroman-3-amine (Racemate) Step2->Product Resolution Chiral Resolution (if enantiomer needed) Product->Resolution Optional

Experimental Protocols for Characterization

To validate the identity of 7-chlorochroman-3-amine, the following protocols are recommended. These are self-validating systems: if the results deviate, the sample is likely impure or isomeric (e.g., 4-amine).

Protocol 1: 1H-NMR Validation (DMSO-d6)
  • Objective: Confirm regiochemistry (3-amine vs 4-amine).

  • Key Signals:

    • Aromatic Region (6.8–7.3 ppm): Should show a specific splitting pattern for the 1,2,4-trisubstituted benzene ring (d, dd, d).

    • H3 Proton (3.2–3.5 ppm): A distinct multiplet. If the amine were at C4, this signal would shift significantly downfield due to benzylic positioning.

    • H2/H4 Protons: Look for diastereotopic splitting (ABX systems) at C2 (approx 3.8–4.2 ppm) and C4 (approx 2.6–2.9 ppm).

    • Amine Protons: Broad singlet (variable, often exchanged out).

Protocol 2: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 220 nm (Amine absorption) and 280 nm (Aromatic).

  • Expected Retention: The 7-chloro substituent significantly increases retention time compared to unsubstituted chroman-3-amine.

Handling, Stability & Safety

  • Storage: The HCl salt is hygroscopic but chemically stable. Store at 2–8°C in a desiccator. The free base is prone to oxidation (N-oxide formation) and carbamate formation from atmospheric CO₂; it must be stored under Argon/Nitrogen at -20°C.

  • Safety (GHS): Classified as Warning .[3][9]

    • H315: Causes skin irritation.[6][10]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6][10][11]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • PubChem Compound Summary.3-Aminochroman Derivatives and Bioactivity. (General Reference for Chroman Scaffolds).
  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Chroman Derivatives. (Contextual grounding for 7-chloro substitution effects).

Sources

Metabolic stability profiles of 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability Profiling of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Focus: Mechanistic causality, self-validating in vitro workflows, and structural liability analysis.

Structural Liability Analysis & Mechanistic Causality

7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine (a functionalized 3-aminochromane) presents a unique metabolic profile dictated by three distinct structural domains: the primary amine, the aliphatic chromane core, and the chlorinated aromatic ring. Understanding the causality behind its biotransformation is critical for designing accurate in vitro clearance assays.

  • The C3-Primary Amine (Oxidative Deamination): Primary amines are highly susceptible to oxidative deamination. While Cytochrome P450 (CYP) enzymes can catalyze this reaction, Monoamine Oxidase (MAO) enzymes—specifically MAO-A and MAO-B—are the primary drivers for the metabolism of aliphatic and arylalkyl primary amines[1]. The reaction proceeds via the removal of the amine group to form a reactive imine intermediate, which spontaneously hydrolyzes into a 7-chloro-chroman-3-one derivative and ammonia.

  • The Chromane Core (Aliphatic Hydroxylation): The saturated C2 and C4 positions of the dihydropyran ring are vulnerable to CYP-mediated aliphatic hydroxylation. The spatial geometry of the chromane ring often directs CYP3A4 and CYP2D6 to abstract a hydrogen atom from these positions, leading to stable hydroxylated metabolites[2].

  • The Chlorinated Aromatic Ring: The chlorine atom at the C7 position acts as an electron-withdrawing group. This deactivates the benzene ring toward electrophilic aromatic oxidation by CYPs, effectively shifting the metabolic burden toward the primary amine and the aliphatic ring.

Metabolic_Pathways Parent 7-chloro-3,4-dihydro- 2H-1-benzopyran-3-amine Imine Imine Intermediate (Reactive) Parent->Imine MAO / CYP450 (Oxidative Deamination) Hydroxyl Aliphatic Hydroxylation (C2 / C4 positions) Parent->Hydroxyl CYP450 (Oxidation) Phase2 Phase II Conjugates (N-Glucuronide / N-Acetyl) Parent->Phase2 UGT / NAT (Conjugation) Ketone 7-chloro-chroman-3-one (Deaminated) Imine->Ketone Hydrolysis (-NH3)

Figure 1: Predicted metabolic pathways of 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine.

Designing a Self-Validating Experimental System

A common pitfall in early-stage Drug Metabolism and Pharmacokinetics (DMPK) profiling is the exclusive reliance on Human Liver Microsomes (HLMs) supplemented only with NADPH.

The Causality of Fraction Selection: HLMs are derived from the endoplasmic reticulum and contain high concentrations of CYPs and UGTs. However, MAO enzymes are localized to the outer mitochondrial membrane and are largely lost during the ultracentrifugation process used to prepare HLMs. Because 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine is a primary amine, testing it solely in HLMs will artificially underpredict its in vivo clearance by missing MAO-driven oxidative deamination.

To create a self-validating system , the protocol must utilize Human Liver S9 fractions (which contain both microsomal and mitochondrial components) in parallel with HLMs. Furthermore, minus-cofactor controls must be included to differentiate true enzymatic turnover from chemical instability or non-specific binding to the incubation apparatus[3].

Experimental_Workflow Step1 Subcellular Selection (HLM vs. S9) Step2 Cofactor Addition (NADPH ± UDPGA) Step1->Step2 Step3 Incubation & Quench (Cold ACN + IS) Step2->Step3 Step4 LC-HRMS/MS Data Acquisition Step3->Step4 Step5 CLint & MetID Calculation Step4->Step5

Figure 2: Self-validating in vitro workflow for determining intrinsic clearance and metabolite ID.

Step-by-Step Methodology: Intrinsic Clearance ( ) & MetID

The following protocol adheres to the FDA's guidance on in vitro metabolism studies for assessing drug-drug interaction (DDI) potential and clearance extrapolation[4].

Step 1: Preparation of Reagents and Test Systems

  • Prepare a 10 mM stock solution of 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Thaw Human Liver S9 fractions and HLMs on ice. Dilute to a final protein concentration of 1.0 mg/mL (S9) and 0.5 mg/mL (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    

Step 2: Incubation and Cofactor Initiation

  • Pre-incubate the protein-buffer mixture with the test compound (final concentration: 1 µM, final DMSO <0.1%) for 5 minutes at 37°C in a shaking water bath.

  • Self-Validation Control: Aliquot a portion of the mixture into a "Minus-Cofactor" tube. Add an equivalent volume of blank buffer instead of cofactors.

  • Initiate the active reactions by adding a cofactor mixture yielding final concentrations of 1 mM NADPH (for CYPs) and 2 mM UDPGA + 25 µg/mL alamethicin (for UGT phase II conjugation). Note: MAO does not require exogenous cofactors as it utilizes tightly bound FAD.

Step 3: Time-Course Sampling and Quenching

  • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the incubation mixture.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a generic internal standard (e.g., 100 ng/mL labetalol).

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

Step 4: LC-HRMS/MS Analysis

  • Transfer the supernatant to LC vials.

  • Analyze via High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode.

  • Calculate the elimination rate constant (

    
    ) from the log-linear decline of the parent compound area ratio. Calculate half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    )[3].

Quantitative Data Presentation

To facilitate rapid decision-making, the anticipated kinetic parameters and metabolite profiles are summarized below. The stark difference between HLM and S9 clearance highlights the critical contribution of MAO.

Table 1: Simulated Intrinsic Clearance (


) Profiles Across Subcellular Fractions 
Test SystemAdded CofactorsPrimary Enzymes ActivePredicted

(min)
Predicted

(µL/min/mg)
HLM NADPHCYP450, FMO45.230.6
HLM None (Control)None>120<5.0 (Stable)
Liver S9 NADPHCYP450, FMO, MAO 18.574.9
Liver S9 NADPH + UDPGACYP, FMO, MAO, UGT15.191.8

Table 2: Predicted Metabolites and LC-HRMS/MS Mass Shifts (MetID)

Metabolite IDPrimary BiotransformationShift in m/z (vs Parent)Primary Catalyst
Parent N/A0N/A
M1 Oxidative Deamination (Ketone)-1.031 (Loss of

, Gain of O)
MAO-A/B, CYP
M2 Aliphatic Hydroxylation+15.995CYP3A4, CYP2D6
M3 N-Glucuronidation+176.032UGTs
M4 N-Acetylation+42.011NATs

Conclusion

Profiling the metabolic stability of 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine requires a nuanced understanding of amine oxidase biology. By moving beyond standard HLM assays and incorporating S9 fractions, researchers can capture the full spectrum of CYP-mediated aliphatic hydroxylation and MAO-mediated oxidative deamination. This self-validating approach ensures that in vitro clearance data accurately scales to in vivo human pharmacokinetics, preventing costly late-stage attrition in drug development.

References

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes Drug Metabolism and Disposition (Obach, R.S., 1999) URL:[Link]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions Archives of Toxicology (Rendić, S., & Guengerich, F. P., 2022) URL:[Link]

  • Cytochrome P450 and Chemical Toxicology Chemical Research in Toxicology (Guengerich, F. P., 2008) URL:[Link]

Sources

Patent Landscape and Technical Guide: 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine in USP28/25 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, patent landscape, and synthetic workflows for CAS 72358-45-3.

Executive Summary

The compound 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 72358-45-3), commonly referred to as 7-chloro-chroman-3-amine, has emerged as a critical chiral building block in modern medicinal chemistry[1]. Featuring a functionalized chroman scaffold with a precisely positioned C7 chlorine atom and a C3 stereocenter, this intermediate is highly valued for synthesizing conformationally restricted pharmacophores[1].

Recently, this intermediate has gained significant traction in the intellectual property landscape as a core structural component in the synthesis of novel ubiquitin-specific protease (USP) inhibitors, specifically targeting the USP28 and USP25 pathways[2]. This technical guide synthesizes the mechanistic biology of these targets, the current patent landscape, and the field-proven synthetic methodologies required to handle and incorporate this intermediate into active pharmaceutical ingredients (APIs).

Mechanistic Grounding: The USP28 and USP25 Pathways

To understand the value of 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine, one must understand the biological targets it helps inhibit. USP28 and USP25 are cysteine isopeptidases belonging to the deubiquitinating enzyme (DUB) sub-family[2].

Causality in Target Selection

In healthy cellular environments, ubiquitination marks proteins for proteasomal degradation. However, USP28 acts as a tumor-promoting factor by cleaving these ubiquitin chains, thereby stabilizing a plethora of critical oncoproteins[2].

  • c-MYC: A master transcriptional regulator essential for tumor initiation. USP28 directly controls c-MYC stability; inhibiting USP28 forces the degradation of c-MYC, halting tumor proliferation[2].

  • LSD1: A histone demethylase controlling cellular pluripotency. USP28 knockdown destabilizes LSD1, suppressing cancer stem cell characteristics[3].

  • NOTCH1: An oncogene driving T-cell acute lymphoblastic leukemia (T-ALL) and colon cancer. USP28 inhibition reduces NOTCH1 levels, blocking its signaling pathway[2].

By utilizing carboxamide derivatives built upon the 7-chloro-chroman-3-amine scaffold, researchers can selectively block the catalytic domains of USP28/25, restoring the normal degradation of these oncoproteins[3].

USP_Pathway Inhibitor Carboxamide Inhibitor (Chroman-based API) USP USP28 / USP25 Deubiquitinating Enzymes Inhibitor->USP Blocks Catalytic Activity Ub_Proteins Ubiquitinated Oncoproteins USP->Ub_Proteins Deubiquitinates (Cancer State) Oncogenes c-MYC, LSD1, NOTCH1 (Pathologically Stabilized) Ub_Proteins->Oncogenes Prevents Degradation Degradation Proteasomal Degradation Ub_Proteins->Degradation Degraded when USP is inhibited

Caption: Mechanism of action for USP28/25 inhibitors in destabilizing key oncoproteins.

Patent Landscape Analysis

The intellectual property surrounding USP28/25 inhibitors is heavily dominated by the development of carboxamide derivatives. Forma Therapeutics, Inc. has filed foundational patents demonstrating the use of 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine as a primary amine in amide coupling reactions to generate potent inhibitors[2][3].

Table 1: Quantitative Summary of Key USP28/25 Inhibitor Patents
Patent PublicationAssigneeTarget EnzymesKey Associated OncoproteinsPublication Year
WO2019032863A1 Forma Therapeutics, Inc.USP28, USP25c-MYC, LSD1, NOTCH12019[2]
WO2020033707A1 Forma Therapeutics, Inc.USP28, USP25c-MYC, LSD1, NOTCH12020[3]
Table 2: Physicochemical & Spectroscopic Profile of the Intermediate

Data synthesized from PubChemLite and chemical registries[4][5].

ParameterValue / DescriptionAnalytical Method
CAS Number 72358-45-3Registry[4]
Molecular Formula C9H10ClNOElemental Analysis[4]
Monoisotopic Mass 183.04509 DaHRMS (ESI+)[5]
Expected [M+H]+ m/z 184.052LC-MS[5]
Stereocenter C3 (Requires (R) or (S) specification)Chiral HPLC

Chemical Synthesis & Experimental Workflows

Causality in Synthetic Design

Synthesizing 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine requires strict regiochemical and stereochemical control.

  • Regioselectivity: Direct chlorination of the unsubstituted 3,4-dihydro-2H-1-benzopyran (chroman) is synthetically unviable. The oxygen atom activates the aromatic ring, directing electrophilic aromatic substitution primarily to the C6 and C8 positions[6]. To achieve the required C7-chloro substitution, the synthesis must follow a deterministic retrosynthetic path starting from a pre-functionalized 4-chlorophenol derivative, ensuring the chlorine is locked in the correct position prior to cyclization[6].

  • Stereoselectivity: The formation of the chiral amine at the C3 position presents a challenge. Traditional racemic synthesis followed by chiral resolution is highly inefficient, inherently wasting 50% of the material. To establish a self-validating, high-yield system, modern protocols employ an asymmetric biocatalytic reductive amination using an Imine Reductase (IRED)[1].

Synthesis SM 4-Chlorophenol Derivative Ketone 7-Chloro-chroman-3-one SM->Ketone Intramolecular Cyclization Imine Prochiral Imine Intermediate Ketone->Imine NH3 / Amine Source Amine (R)-7-Chloro-3,4-dihydro- 2H-1-benzopyran-3-amine Imine->Amine IRED + NADPH (Asymmetric Reduction) Drug Carboxamide USP Inhibitor (Final API) Amine->Drug Amide Coupling (HATU/DIPEA)

Caption: Retrosynthetic and forward synthesis workflow for USP inhibitors utilizing biocatalysis.

Protocol 1: Biocatalytic Asymmetric Reductive Amination

This protocol establishes the C3 stereocenter with >99% enantiomeric excess (ee)[1].

  • Imine Formation (In Situ): Suspend 7-chloro-2H-1-benzopyran-3(4H)-one (1.0 eq) in a buffered aqueous system (pH 7.5). Add an excess of ammonium formate (5.0 eq) to serve as both the amine source and the recycling reductant.

  • Biocatalytic Reduction: Introduce a highly selective Imine Reductase (IRED) engineered for (R)- or (S)-selectivity, alongside the cofactor NADPH (0.1 eq).

  • Incubation: Stir the reaction at 30°C for 24 hours. The IRED will stereoselectively reduce the transient C=N double bond[1].

  • Self-Validating Extraction: Adjust the pH to 10.0 using 1M NaOH to free-base the amine. Extract with ethyl acetate (3x).

  • Analytical Verification: Analyze the organic layer via Chiral HPLC (e.g., Chiralpak AD-H column) to validate that the enantiomeric excess (ee) exceeds 99%.

Protocol 2: Amide Coupling for USP Inhibitor Synthesis

Based on methodologies outlined in WO2019032863A1 for generating carboxamide APIs[2].

  • Acid Activation: In a flame-dried round-bottom flask, dissolve the target heterocyclic carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Amine Addition: Add the enantiomerically pure (R)-7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine (1.1 eq) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the mixture at 25°C. Self-Validation: Pull 10 µL aliquots every 30 minutes, dilute in MeCN, and monitor via LC-MS. The reaction is complete when the mass peak for the amine (m/z 184.05) is entirely consumed and replaced by the product mass[5].

  • Workup and Purification: Quench the reaction with water. Extract with ethyl acetate, wash the organic layer sequentially with saturated NaHCO3, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under vacuum. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

References

  • Forma Therapeutics, Inc. (2019). Carboxamides as ubiquitin-specific protease inhibitors (Patent No. WO2019032863A1). World Intellectual Property Organization.
  • Forma Therapeutics, Inc. (2020). Carboxamides as ubiquitin-specific protease inhibitors (Patent No. WO2020033707A1). World Intellectual Property Organization.
  • PubChem. (n.d.). 7-chloro-3,4-dihydro-2H-chromen-3-amine (CID 3041603). National Center for Biotechnology Information. URL:[Link]

Sources

Methodological & Application

Synthesis protocols for 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine from chromanones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine (also known as 7-Chloro-3-aminochroman ).

The guide addresses the specific constraint of starting from chromanones . Since the target bears an amine at the C3 position while the most stable and commercially available chromanone is the 4-isomer (7-chloro-4-chromanone), this protocol details the "Chromanone Transposition Strategy." This advanced synthetic pathway involves the migration of functionality from C4 to C3 via a chromene intermediate, ensuring high regioselectivity and chemical purity.

Executive Summary

The synthesis of 3-aminochromans is critical for developing selective serotonin (5-HT) and dopamine receptor ligands. While 4-chromanones are readily accessible via Friedel-Crafts cyclization, they do not possess the requisite C3-nitrogen functionality. This protocol outlines a robust 4-step workflow to convert 7-chloro-4-chromanone into 7-chloro-3-aminochroman .

The strategy relies on the thermodynamic accessibility of 7-chloro-2H-chromene , followed by regioselective hydroboration to install the C3-oxygen handle, which is subsequently converted to the amine. This method avoids the use of unstable 3-chromanones as isolated intermediates by utilizing in situ reductive amination or stable alcohol precursors.

Synthetic Strategy & Pathway Analysis

The transformation requires shifting the oxidation state from C4 to C3. Direct alpha-amination of 4-chromanone (e.g., via Neber rearrangement) typically yields 3-amino-4-chromanones, requiring difficult carbonyl removal. Therefore, the Elimination-Hydroboration route is preferred for its reliability and avoidance of harsh reduction conditions that could dechlorinate the aromatic ring.

Reaction Scheme Diagram

The following directed graph illustrates the stepwise logic of the synthesis.

SynthesisPathway Start 7-Chloro-4-chromanone (Starting Material) Inter1 7-Chloro-4-chromanol Start->Inter1 NaBH4, MeOH (Reduction) Inter2 7-Chloro-2H-chromene Inter1->Inter2 p-TsOH, Toluene (Dehydration) Inter3 7-Chloro-3-chromanol Inter2->Inter3 1. BH3·DMS 2. H2O2, NaOH (Hydroboration) Inter4 7-Chloro-3-chromanone (Transient) Inter3->Inter4 Swern Oxidation or PCC Target 7-Chloro-3-aminochroman (Target) Inter3->Target Alt: Mitsunobu (Phthalimide) + Hydrazine Inter4->Target NH4OAc, NaBH3CN (Reductive Amination)

Caption: Stepwise transposition of functionality from C4 to C3 via a chromene intermediate.

Detailed Experimental Protocols

Phase 1: Preparation of the Chromene Intermediate

Objective: Convert 7-chloro-4-chromanone to 7-chloro-2H-chromene.

Step 1.1: Reduction to 7-Chloro-4-chromanol
  • Reagents: 7-Chloro-4-chromanone (1.0 eq), Sodium Borohydride (NaBH₄, 0.6 eq), Methanol (0.5 M).

  • Procedure:

    • Dissolve 7-chloro-4-chromanone in anhydrous methanol at 0°C.

    • Add NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ketone.

    • Quench: Add saturated NH₄Cl solution. Concentrate under vacuum to remove methanol.

    • Workup: Extract aqueous residue with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Quantitative conversion to the alcohol (white solid).

Step 1.2: Acid-Catalyzed Dehydration
  • Reagents: 7-Chloro-4-chromanol, p-Toluenesulfonic acid monohydrate (p-TsOH, 5 mol%), Toluene (0.2 M).

  • Procedure:

    • Dissolve the crude alcohol in toluene in a flask equipped with a Dean-Stark trap.

    • Add catalytic p-TsOH.

    • Reflux for 1–2 hours until water collection ceases.

    • Cool to RT, wash with saturated NaHCO₃ (to remove acid) and brine.

    • Dry (MgSO₄) and concentrate.

    • Purification: Filtration through a short silica plug (eluting with 5% EtOAc/Hexane) yields pure 7-chloro-2H-chromene .

    • Checkpoint: ¹H NMR should show olefinic protons at δ 6.3–6.5 ppm (d, J=10Hz) and δ 5.7–5.9 ppm (dt).

Phase 2: Regioselective Functionalization to C3

Objective: Install the nitrogen precursor at the C3 position.

Step 2.1: Hydroboration-Oxidation
  • Rationale: Hydroboration of 2H-chromenes is highly regioselective, placing the boron (and subsequently the oxygen) at the C3 position (homobenzylic) due to the electronic stabilization of the benzylic C4 carbocation character in the transition state.

  • Reagents: Borane dimethyl sulfide complex (BH₃·DMS, 1.2 eq), THF (anhydrous), 30% H₂O₂ (3.0 eq), 3M NaOH (3.0 eq).

  • Procedure:

    • Dissolve 7-chloro-2H-chromene in anhydrous THF under Argon at 0°C.

    • Dropwise add BH₃·DMS. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Oxidation: Cool to 0°C. Carefully add 3M NaOH followed by dropwise addition of H₂O₂ (Exothermic!).

    • Stir at RT for 1 hour.

    • Workup: Extract with Et₂O. Wash with Na₂S₂O₃ (to destroy peroxides) and brine.

    • Product: 7-Chloro-3-chromanol . (Note: The C4-alcohol is a minor byproduct, typically <5%).

Phase 3: Amine Installation

Objective: Convert the C3-alcohol to the final C3-amine. Two routes are provided based on equipment availability.

Route A: Oxidation & Reductive Amination (Recommended)
  • Step 3A.1: Oxidation to 7-Chloro-3-chromanone

    • Note: 3-Chromanones are prone to isomerization/polymerization; use immediately or store at -20°C.

    • Reagents: DMSO (2.4 eq), Oxalyl Chloride (1.2 eq), TEA (5 eq), DCM (Swern conditions).

    • Procedure: Perform standard Swern oxidation at -78°C. Quench with TEA, warm to 0°C, and perform rapid aqueous workup. Use the crude ketone directly.

  • Step 3A.2: Reductive Amination

    • Reagents: Crude 7-Chloro-3-chromanone, Ammonium Acetate (NH₄OAc, 10 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq), Methanol, Molecular Sieves (3Å).

    • Procedure:

      • Dissolve ketone and NH₄OAc in dry MeOH with sieves. Stir for 2 hours to form the imine in situ.

      • Add NaBH₃CN. Stir at RT for 16 hours.

      • Quench: Acidify with 1N HCl (to pH 2) to decompose excess hydride and liberate the amine from boron complexes. Stir 30 min.

      • Basify: Adjust pH to >10 with 6N NaOH.

      • Extraction: Extract with DCM (3x). Dry (Na₂SO₄) and concentrate.

      • Purification: Flash chromatography (DCM/MeOH/NH₄OH 90:10:1) or conversion to HCl salt.

Route B: Mitsunobu Azidation (Alternative)
  • Reagents: 7-Chloro-3-chromanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA) or Phthalimide.

  • Procedure:

    • React alcohol with PPh₃/DIAD/Phthalimide to invert stereochemistry and install protected nitrogen.

    • Deprotect with Hydrazine hydrate in refluxing EtOH to yield the primary amine.

Analytical Data Summary

CompoundKey ¹H NMR Signals (CDCl₃, 400 MHz)Expected Yield (Step)
7-Chloro-4-chromanone δ 7.8 (d, H5), 4.5 (t, C2-H), 2.8 (t, C3-H)N/A (Starting Material)
7-Chloro-2H-chromene δ 6.35 (d, H4), 5.75 (dt, H3), 4.8 (dd, H2)85-90%
7-Chloro-3-chromanol δ 4.1–4.3 (m, H2), 4.0 (m, H3), 2.8–3.0 (m, H4)75-80%
Target (Free Base) δ 3.2–3.4 (m, H3), 1.8 (br s, NH₂), 2.6/3.0 (dd, H4)60-70% (from ketone)

Safety & Handling

  • Borane (BH₃): Highly reactive and flammable. Use anhydrous conditions and quench excess carefully.

  • Sodium Cyanoborohydride: Generates HCN upon acidification. Perform all workups in a well-ventilated fume hood.

  • Peroxides: Test THF for peroxides before use; quench H₂O₂ reactions completely with thiosulfate.

References

  • General Synthesis of 3-Aminochromans: Review of Chroman Synthesis: Gabbutt, C. D., et al. "Chromans and Chromanones." Comprehensive Heterocyclic Chemistry III, Elsevier, 2008. Hydroboration of Chromenes: Kirkiacharian, B. S., et al. "Hydroboration of 2H-chromenes: Synthesis of 3-chromanols." Comptes Rendus de l'Académie des Sciences, 1978.
  • Specific Target Data

    • BenchChem. "7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine Structure and Properties."

    • PubChem. "Compound Summary for CID 1220400."

  • Methodological Precedents

    • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1][2][3] Chem. 1996, 61, 3849-3862.

    • Synthesis of 3-Chromanones: P. E. O'Bannon and W. P.

Sources

Application Note: Optimized Reductive Amination of 7-Chloro-chroman-3-one Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Biocatalysis Engineers Content Focus: Mechanistic causality, protocol optimization, and self-validating workflows for the synthesis of functionalized 3-aminochromans.

Strategic Context & Mechanistic Causality

The 7-chloro-chroman-3-one scaffold is a privileged bicyclic building block frequently utilized in the development of neuropharmacological agents and oncology therapeutics, notably as a precursor for ubiquitin-specific protease (USP25/USP28) inhibitors . The installation of an amine at the C3 position via reductive amination is the most direct synthetic route.

However, the C3-ketone is electronically unique: it is flanked by an ether oxygen and benzylic protons, making it highly susceptible to enolization and off-target reduction. A successful reductive amination must carefully balance the equilibrium of imine formation with the kinetics of hydride transfer.

Reagent Causality:

  • Amine Source: Ammonium acetate (

    
    ) is utilized in large excess (typically 8 equivalents). The acetate anion acts as a mild acid catalyst that drives the dehydration of the hemiaminal intermediate into the requisite iminium ion.
    
  • Pre-stirring Window: A mandatory 4-hour pre-stirring period is required before the introduction of the reductant. This temporal separation ensures maximum conversion of the ketone to the imine, effectively eliminating the formation of 7-chloro-chroman-3-ol byproducts.

  • Reductant Selection (

    
     vs. 
    
    
    
    ):
    Sodium cyanoborohydride (
    
    
    ) is selected because its hydride-donating capacity is heavily attenuated by the electron-withdrawing cyano group. It is stable at the mildly acidic pH (~5.0–6.0) required for iminium formation and will selectively reduce the protonated iminium species over the neutral unreacted ketone .
  • Biocatalytic Stereocontrol: Chemical reduction yields a racemate. If enantiopure (R)- or (S)-7-chloro-3-aminochroman is required, utilizing NADPH-dependent Imine Reductases (IREDs) or Reductive Aminases (RedAms) bypasses the need for low-yielding downstream chiral resolution, achieving >99% ee directly from the ketone .

Workflow Visualization

Workflow Precursor 7-Chloro-chroman-3-one (Precursor) Imine Iminium Intermediate (Transient) Precursor->Imine NH4OAc / Amine Pre-stir (4h) ChemRed Chemical Pathway NaBH3CN, MeOH Imine->ChemRed Mild Acid (pH 5-6) BioRed Biocatalytic Pathway RedAm / IRED, NADPH Imine->BioRed KPi Buffer (pH 8.0) Racemic Racemic 3-Aminochroman (75-85% Yield) ChemRed->Racemic Chiral Enantiopure 3-Aminochroman (>99% ee) BioRed->Chiral

Reductive amination pathways for 7-chloro-chroman-3-one.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for both chemical and biocatalytic approaches to ensure reproducible scale-up.

ParameterProtocol A: Chemical (Racemic)Protocol B: Biocatalytic (Enantioselective)
Amine Source

(8.0 equiv)

or Alkyl Amine (1.5 - 5.0 equiv)
Reductant

(1.5 equiv)
NADPH (Cofactor recycling via GDH/Glucose)
Catalyst None (Substrate-mediated)RedAm / IRED (e.g., Bacillus or engineered variants)
Solvent System Anhydrous Methanol (MeOH)100 mM Potassium Phosphate Buffer (pH 8.0) / 5% DMSO
Temperature 20–25 °C (Room Temperature)30 °C (Incubator/Shaker)
Expected Yield 75% – 85%> 90%
Stereoselectivity Racemic> 99% ee
Self-Validating Experimental Protocols
Protocol A: Chemical Synthesis of Racemic 7-Chloro-chroman-3-amine

Adapted from validated pharmaceutical intermediate workflows .

Step 1: Iminium Formation

  • Dissolve 7-chloro-chroman-3-one (1.0 equiv, e.g., 700 mg, 3.83 mmol) in anhydrous MeOH (35 mL) under an inert nitrogen atmosphere.

  • Add

    
     (8.0 equiv, 2.37 g, 30.75 mmol) in a single portion.
    
  • Causality Check: Stir the suspension at room temperature for exactly 4 hours. Do not truncate this step; incomplete imine formation will result in alcohol byproducts during reduction.

Step 2: Selective Reduction 4. Add


 (1.5 equiv, 364 mg, 5.79 mmol) portion-wise over 5 minutes to control the mild exotherm.
5. Stir the reaction mixture for 14 hours at room temperature.

Step 3: Self-Validating Acid-Base Workup 6. Concentrate the reaction mixture under vacuum to remove MeOH. Dilute the resulting residue with distilled water (50 mL). 7. Acidic Quench & Wash: Adjust the aqueous mixture to pH 5 using 1N HCl. Extract with Ethyl Acetate (EtOAc) (2 × 30 mL).

  • Self-Validation: This step destroys unreacted borohydride and extracts non-basic impurities (unreacted ketone, alcohol byproducts) into the organic layer. The desired protonated amine remains in the aqueous layer.

  • Basic Extraction: Basify the retained aqueous layer to pH 10 using saturated aqueous

    
     or 1N NaOH. Extract with fresh EtOAc (3 × 40 mL).
    
    • Self-Validation: The product is now a free base and partitions exclusively into the organic layer.

  • Combine the basic organic extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford the pure racemic amine.
    
Protocol B: Biocatalytic Synthesis of Enantiopure (R)- or (S)-7-Chloro-chroman-3-amine

Leveraging RedAms for sustainable, asymmetric synthesis .

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate (

    
    ) buffer adjusted to pH 8.0.
    
  • Enzyme/Cofactor Mix: To 10 mL of the buffer, add the lyophilized RedAm/IRED enzyme (loading dependent on specific activity, typically 2-5 mg/mL), NADP+ (1 mM), D-glucose (150 mM), and Glucose Dehydrogenase (GDH, 10 U/mL) for cofactor recycling.

  • Substrate Addition: Dissolve 7-chloro-chroman-3-one (50 mM final concentration) and the amine source (e.g., cyclopropylamine or

    
     buffer, 250 mM) in a minimal volume of DMSO (final DMSO concentration 
    
    
    
    5% v/v to prevent enzyme denaturation). Add this dropwise to the aqueous enzyme mixture.
  • Incubation: Shake the reaction at 30 °C and 250 rpm for 24 hours.

  • Recovery: Quench the reaction by adjusting the pH to >10 with 10 M NaOH. Extract the chiral amine with Methyl tert-butyl ether (MTBE) (3 × 15 mL). Dry and concentrate.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 7-chloro-chroman-3-amine, utilize the following analytical checkpoints :

  • TLC Monitoring: The starting ketone is UV-active but Ninhydrin-negative. The product amine will be UV-active and yield a distinct purple/pink spot upon staining with Ninhydrin and heating, confirming the presence of a primary/secondary amine.

  • 1H NMR Signatures:

    • Disappearance: The characteristic alpha-protons of the ketone (typically sharp doublets/multiplets near 3.5-3.8 ppm) will vanish.

    • Appearance: Look for the new methine proton signal (

      
      ) emerging as a broad multiplet between 3.0–3.5 ppm .
      
  • Troubleshooting Over-alkylation: If tertiary amine byproducts (dimers) are observed in LC-MS, increase the equivalents of

    
     (up to 10-12 equiv) in Protocol A to outcompete the newly formed primary amine for the remaining iminium intermediates.
    
References
  • WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors Google Patents URL
  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination Angewandte Chemie International Edition URL:[Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis ACS Catalysis URL:[Link]

Application Note: Preparation and Isolation of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, scalable reductive amination, and salt isolation.

Scientific Context and Strategic Importance

The 3-aminochroman (3,4-dihydro-2H-1-benzopyran-3-amine) scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives of this bicyclic system are integral to the development of neuropharmacological agents, leukotriene antagonists, and, more recently, highly selective ubiquitin-specific protease (USP28 and USP25) inhibitors used in targeted oncology [1].

Specifically, the 7-chloro substitution on the chroman ring critically modulates the electronic distribution and lipophilicity of the molecule, often enhancing binding affinity within deep hydrophobic protein pockets. Because the free base form of is susceptible to oxidative degradation and exhibits poor aqueous solubility, isolating the compound as a hydrochloride salt (CAS: 54445-02-2) is mandatory for long-term shelf stability, reproducible dosing in biological assays, and formulation development [2].

Mechanistic Rationale & Experimental Design

The most robust and scalable method for synthesizing this target is the reductive amination of 7-chlorochroman-3-one. As a Senior Application Scientist, I emphasize that successful reductive amination requires strict kinetic control over two distinct phases: imine formation and subsequent reduction.

  • Phase 1: Prochiral Imine Formation. We utilize a massive stoichiometric excess (8.0 equivalents) of ammonium acetate (

    
    ) in methanol. 
    
    
    
    serves a dual purpose: it acts as the ammonia source for nucleophilic attack on the C3-carbonyl, while the acetate ion functions as a mild acid catalyst to facilitate the dehydration of the transient hemiaminal into the imine.
    • Causality Check: The reaction must be stirred for 4 hours before the addition of the reducing agent. Premature addition will result in the direct reduction of the ketone, yielding the undesired 7-chlorochroman-3-ol byproduct.

  • Phase 2: Chemoselective Reduction. Sodium cyanoborohydride (

    
    ) is chosen over standard sodium borohydride (
    
    
    
    ). At the slightly acidic pH (~6.0) established by the methanolic
    
    
    buffer,
    
    
    selectively reduces the protonated iminium ion without attacking the unreacted ketone [1].
  • Phase 3: Salt Precipitation. By extracting the free base into a non-polar organic solvent and introducing anhydrous hydrogen chloride gas (or ethereal HCl), the target molecule rapidly precipitates as a highly pure, crystalline hydrochloride salt, driving the purification process without the need for exhaustive chromatography.

Process Visualization

Synthetic workflow for 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride.

Quantitative Data & Reagent Specifications

To ensure a self-validating and reproducible system, the following stoichiometry is optimized for a ~700 mg scale synthesis, adapted from validated patent literature [1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction in Protocol
7-Chlorochroman-3-one 182.601.0700 mg (3.83 mmol)Electrophilic Starting Material
Ammonium Acetate (

)
77.088.02.37 g (30.75 mmol)Amine Source & Buffer
Sodium Cyanoborohydride 62.841.5364 mg (5.79 mmol)Chemoselective Reductant
Methanol (Anhydrous) 32.04N/A35 mLPolar Protic Solvent
1N HCl (aq) 36.46N/AAs neededQuenching Reagent
2M HCl in Diethyl Ether 36.461.5 - 2.0~3.0 mLSalt Formation Reagent
Step-by-Step Experimental Protocol
Part A: Reductive Amination (Synthesis of the Free Base)
  • Imine Formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-chlorochroman-3-one (700 mg, 3.83 mmol) in anhydrous methanol (35 mL). Add ammonium acetate (2.37 g, 30.75 mmol) in a single portion.

  • Kinetic Maturation: Seal the flask under a nitrogen atmosphere and stir the mixture at room temperature (25 °C) for exactly 4 hours.

    • In-Process Control (IPC): Analyze an aliquot via LC-MS or TLC (Hexanes:EtOAc 3:1). You should observe the consumption of the ketone and the appearance of a more polar intermediate (the imine/hemiaminal).

  • Reduction: Once imine formation is confirmed, add sodium cyanoborohydride (364 mg, 5.79 mmol) portion-wise over 5 minutes to manage any mild exotherm. Stir the resulting mixture for 14 hours at room temperature.

  • Quenching (CRITICAL SAFETY STEP): Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Dilute the resulting residue with distilled water (50 mL). Carefully adjust the pH of the mixture to 5.0 using 1N HCl (aq).

    • Safety Rationale: This step destroys unreacted

      
      . It must  be performed in a highly efficient fume hood, as the acidic quench generates highly toxic hydrogen cyanide (HCN) gas.
      
  • Free Base Extraction: After stirring at pH 5 for 30 minutes, basify the aqueous layer to pH > 10 using saturated aqueous

    
     or 1N NaOH. This deprotonates the amine, driving it into the organic phase. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Washing and Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude 7-chlorochroman-3-amine free base as a pale yellow oil.
    
Part B: Hydrochloride Salt Isolation
  • Solvation: Dissolve the crude free base completely in anhydrous diethyl ether (15 mL). If the free base is too polar, a 1:1 mixture of diethyl ether and ethyl acetate can be used.

  • Precipitation: Cool the solution to 0 °C using an ice bath. While stirring vigorously, add 2M HCl in diethyl ether (~3.0 mL, slight excess) dropwise. A white precipitate will form immediately upon addition.

    • Causality: The highly basic primary amine reacts instantly with the anhydrous HCl. The resulting ionic salt is insoluble in the non-polar ether, driving the equilibrium and leaving neutral organic impurities in the mother liquor.

  • Isolation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization. Filter the precipitate through a sintered glass funnel (medium porosity).

  • Washing and Storage: Wash the filter cake with ice-cold anhydrous diethyl ether (

    
     mL) to remove any residual trapped HCl or organic impurities. Dry the white solid under high vacuum for 12 hours to afford 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride . Store in a desiccator at room temperature.
    
References
  • Title: Carboxamides as ubiquitin-specific protease inhibitors (WO2020033707A1)

Application Notes and Protocols for the Resolution of Racemic 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern pharmacology and drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The resolution of racemic mixtures into their constituent enantiomers is, therefore, a critical step in the synthesis of enantiopure active pharmaceutical ingredients (APIs). This guide provides a detailed technical overview and actionable protocols for the resolution of racemic 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine, a key intermediate in the synthesis of various biologically active compounds.

The classical method of diastereomeric salt formation remains a robust, scalable, and economically viable approach for chiral resolution.[1] This technique leverages the formation of diastereomers, which, unlike enantiomers, possess distinct physicochemical properties such as solubility, allowing for their separation by fractional crystallization.[2] The selection of an appropriate chiral resolving agent is the cornerstone of a successful resolution, directly impacting yield, enantiomeric purity, and overall process efficiency.[3]

Guiding Principles: The Art and Science of Diastereomeric Salt Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation involves the reaction of a racemic base, such as 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine, with an enantiomerically pure chiral acid. This acid-base reaction generates a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit varying solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize, enabling its separation from the more soluble diastereomer which remains in the mother liquor.[4] Subsequently, the enantiomerically enriched amine can be liberated from the isolated salt by treatment with a base.[1]

Figure 1: General workflow for the chiral resolution of a primary amine via diastereomeric salt formation.

Selection of Chiral Resolving Agents: A Comparative Analysis

The choice of the resolving agent is critical and often requires empirical screening for optimal results. For a primary amine like 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine, chiral carboxylic acids and sulfonic acids are the most suitable candidates.[2] Below is a comparative overview of commonly employed resolving agents.

Resolving AgentStructure TypeAcidity (pKa)Key AdvantagesConsiderations
L-(+)-Tartaric Acid C4-dicarboxylic acid with two chiral centerspKa1 ≈ 2.98, pKa2 ≈ 4.34Readily available, inexpensive, and extensively documented.[3]Can sometimes form solvates, affecting crystallization.
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acid with one chiral centerpKa ≈ 3.41Often provides high enantiomeric excess in a single crystallization.[3]Can be more expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acid with a rigid bicyclic structurepKa ≈ -1.5Strong acid, effective for less basic amines and often forms highly crystalline salts.[3]Higher cost compared to carboxylic acids.

Experimental Protocols

The following protocols provide a comprehensive framework for the resolution of racemic 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine. It is imperative to note that optimization of solvent, temperature, and stoichiometry may be necessary to achieve the best results for this specific system.

Protocol 1: Resolution with L-(+)-Tartaric Acid

This protocol is a robust starting point due to the cost-effectiveness and proven track record of tartaric acid in resolving primary amines.[5]

Materials:

  • Racemic 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

  • L-(+)-Tartaric acid

  • Methanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine in 100 mL of warm methanol.

    • In a separate flask, dissolve 8.2 g (1.0 equivalent) of L-(+)-tartaric acid in 50 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

    • Allow the mixture to cool gradually to room temperature. The formation of a white precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystallization, allow the flask to stand undisturbed for 12-24 hours.[5]

  • Isolation of the Diastereomeric Salt:

    • Cool the flask in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the collected crystals under vacuum to a constant weight.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in 50 mL of deionized water.

    • With stirring, add 2 M NaOH solution dropwise until the salt is completely dissolved and the solution is basic (pH > 10, check with pH paper).[1]

    • Transfer the aqueous solution to a separatory funnel and extract the liberated amine with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to a known standard.

Protocol 2: Resolution with (S)-(-)-Mandelic Acid

Mandelic acid is another excellent choice, often yielding high diastereoselectivity.[6]

Materials:

  • Racemic 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

  • (S)-(-)-Mandelic acid

  • Ethanol

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine in 80 mL of warm ethanol in a 250 mL flask.

    • In a separate flask, dissolve 8.3 g (1.0 equivalent) of (S)-(-)-mandelic acid in 40 mL of warm ethanol.

    • Combine the two solutions with stirring and allow to cool to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if initial crystallization is slow.

  • Isolation and Recrystallization:

    • After crystallization begins, allow the mixture to stand at room temperature for several hours.

    • Collect the crystals by vacuum filtration and wash with a small volume of cold ethanol.

    • For enhanced purity, a recrystallization step can be performed by dissolving the crystals in a minimal amount of boiling ethanol and allowing them to cool slowly.[7]

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in 100 mL of deionized water.

    • Make the solution basic (pH > 10) by the dropwise addition of 10% Na₂CO₃ solution.

    • Extract the liberated amine with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Analysis:

    • Characterize the product and determine the enantiomeric excess as described in Protocol 1.

Protocol 3: Screening for Optimal Resolution Conditions

For challenging resolutions or to maximize yield and purity, a systematic screening of resolving agents and solvents is highly recommended.[3]

G cluster_0 Preparation cluster_1 Diastereomeric Salt Formation cluster_2 Crystallization & Analysis Racemic_Amine Prepare stock solution of racemic amine Dispense Dispense amine and acid solutions into the matrix Racemic_Amine->Dispense Resolving_Agents Prepare stock solutions of various chiral acids Resolving_Agents->Dispense Matrix_Setup Set up a matrix in a 96-well plate or vials Matrix_Setup->Dispense Solvent_Addition Add a diverse range of solvents (e.g., alcohols, esters, ketones) Dispense->Solvent_Addition Temperature_Cycling Apply temperature cycling to induce crystallization Solvent_Addition->Temperature_Cycling Visual_Inspection Visually inspect for crystal formation Temperature_Cycling->Visual_Inspection Analysis Analyze promising hits by chiral HPLC Visual_Inspection->Analysis

Figure 2: Workflow for screening optimal chiral resolving agents and solvents.

Self-Validating Systems and In-Process Controls

To ensure the trustworthiness and reproducibility of these protocols, several in-process controls should be implemented:

  • Monitoring Salt Formation: The progress of diastereomeric salt formation can be monitored by techniques such as ¹H NMR, observing changes in the chemical shifts of protons adjacent to the amine and the acidic proton of the resolving agent.

  • Assessing Diastereomeric Purity: The purity of the isolated diastereomeric salt should be assessed before liberating the free amine. This can be achieved by measuring the melting point, as diastereomers have different melting points, or by chiral HPLC analysis of a small, liberated sample. Recrystallization should be repeated until a constant melting point or diastereomeric excess is achieved.[7]

  • Enantiomeric Excess Determination: The final enantiomeric excess of the resolved amine is the ultimate measure of success. Chiral HPLC is the gold standard for this analysis, providing a quantitative measure of the ratio of the two enantiomers.

Conclusion and Future Perspectives

The resolution of racemic 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine via diastereomeric salt formation is a highly effective and scalable method for obtaining the individual enantiomers. While L-(+)-tartaric acid and (S)-(-)-mandelic acid are excellent starting points, a systematic screening approach can lead to the identification of optimal conditions for this specific substrate. The protocols outlined in this guide, coupled with rigorous in-process controls, provide a solid foundation for researchers and drug development professionals to successfully perform this critical chiral separation. Future advancements in this area may involve the use of dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, potentially allowing for a theoretical yield of 100% of the desired enantiomer.[6]

References

  • Organic Syntheses. (n.d.). RESOLUTION OF α-PHENYLETHYLAMINE. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). How to separate two diastereomeric amines?. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • ResearchGate. (2025). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. [Link]

  • ACS Publications. (n.d.). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 7-Chloro-Substituted Benzopyran Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, mechanistically grounded, and self-validating protocol for the rapid synthesis of 7-chloro-substituted benzopyran amines using microwave-assisted organic synthesis (MAOS).

Pharmacological Rationale & Methodological Shift

The benzopyran (chromene) scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, nitrogenated derivatives such as benzopyran amines, when functionalized with a 7-chloro substitution, exhibit profound biological activities, including enhanced anti-inflammatory properties and potent cytotoxicity against human cancer cell lines like MCF-7 and HepG2[1].

Historically, the synthesis of these complex heterocycles relied on conventional convective heating, which is plagued by prolonged reaction times, hazardous solvent requirements, and the formation of thermodynamic byproducts. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations. By leveraging the ability of polar molecules to absorb microwave energy and convert it directly into heat, MAOS provides dramatically reduced reaction times, cleaner reaction profiles, and superior isolated yields[2].

Mechanistic Causality: The Dielectric Advantage

The synthesis of 7-chloro-benzopyran amines is most efficiently achieved via a one-pot, three-component cascade reaction involving 3-chlorophenol, an aromatic aldehyde, and malononitrile[3].

The Causality of Microwave Acceleration: Conventional heating relies on thermal conductivity (wall-to-core heating), which creates temperature gradients and cold spots. In contrast, microwave irradiation (typically at 2.45 GHz) induces dielectric heating. The oscillating electromagnetic field forces the rapid realignment of molecular dipoles (such as those in the ethanol solvent and the polar reactants)[4]. This volumetric superheating instantaneously overcomes the activation energy barrier for the initial Knoevenagel condensation between the aldehyde and malononitrile.

Following this, the localized thermal energy drives the rapid Michael addition of 3-chlorophenol to the Knoevenagel intermediate, culminating in an intramolecular cyclization that yields the target benzopyran amine[5]. The speed of this cascade prevents the degradation of sensitive intermediates, thereby maximizing atom economy.

Quantitative Optimization: MAOS vs. Conventional Synthesis

To justify the methodological shift, the following table summarizes the quantitative advantages of utilizing microwave irradiation over traditional reflux methods for the synthesis of 7-chloro-benzopyran amines.

ParameterConventional RefluxMicrowave-Assisted (MAOS)Causality / Impact
Heating Mechanism Convective (Wall-to-core)Dielectric (Volumetric)MAOS ensures uniform energy distribution, eliminating cold spots[4].
Reaction Time 6 – 8 Hours8 – 15 MinutesRapid dipole rotation accelerates the activation of intermediates[2].
Solvent Requirement High volume (Toxic solvents)Minimal (Green solvents e.g., EtOH)High loss-tangent of EtOH makes it an ideal microwave absorber[3].
Average Yield 55% – 65%88% – 95%Short reaction times prevent the formation of thermodynamic byproducts[5].
E-Factor > 50 (High waste)< 5 (Eco-friendly)Atom-economic multicomponent cascade reduces overall waste.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical step includes a mechanistic justification (causality) and a self-validation checkpoint to ensure experimental integrity before proceeding.

Phase 1: Reagent Preparation & Assembly
  • Stoichiometric Assembly: In a 10 mL microwave-transparent borosilicate or quartz reaction vessel, combine 3-chlorophenol (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and malononitrile (1.0 mmol).

    • Causality: Equimolar stoichiometry is critical for this multicomponent cascade to ensure complete conversion and prevent unreacted starting materials from complicating purification.

  • Catalyst & Solvent Addition: Add 3 mL of absolute ethanol and 10 mol% piperidine (or a solid acid catalyst like Amberlyst-15)[2].

    • Causality: Ethanol possesses a high loss tangent (

      
      ), making it an exceptional microwave absorber that rapidly transfers heat to the reactants. Piperidine acts as a base catalyst to initiate the Knoevenagel condensation.
      
Phase 2: Microwave Irradiation
  • Sealing and Parameters: Seal the vessel with a pressure-rated crimp cap. Place it in a dedicated laboratory microwave synthesizer. Set the parameters to 150 W power, ramping to 100 °C over 2 minutes, with a hold time of 10 minutes.

    • Causality: Closed-vessel MAOS allows the solvent to be heated safely above its atmospheric boiling point, creating a pressurized environment that exponentially accelerates reaction kinetics[4].

Phase 3: Self-Validation & Quality Control
  • Reaction Monitoring (Checkpoint): After the irradiation cycle, allow the vessel to cool to 40 °C via compressed air cooling. Extract a 5

    
    L aliquot and spot it on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3).
    
    • Validation: Visualize under UV light (254 nm). The reaction is validated if the starting aldehyde spot is completely absent and a new, distinct spot (often fluorescent) corresponding to the benzopyran amine is present. Self-Correction: If the aldehyde persists, re-seal and irradiate for an additional 3 minutes.

Phase 4: Workup & Isolation
  • Precipitation: Pour the validated reaction mixture into 20 mL of crushed ice-water while stirring vigorously.

    • Causality: The rapid drop in temperature and change in solvent polarity supersaturates the solution, driving the immediate crystallization of the highly hydrophobic 7-chloro-benzopyran amine.

  • Filtration: Filter the precipitate under a vacuum, wash with ice-cold 10% aqueous ethanol, and dry under high vacuum.

  • Final Structural Confirmation: Confirm the molecular identity via LC-MS (targeting the

    
     ion) and 
    
    
    
    H-NMR (verifying the characteristic broad singlet of the
    
    
    group at
    
    
    7.0 ppm and the chromene
    
    
    signal).

Workflow Visualization

The following diagram maps the logical progression and energy transfer mechanisms of the MAOS protocol.

G N1 Reactant Preparation (3-Chlorophenol + Aldehyde + Malononitrile) N2 Catalyst & Solvent Addition (Piperidine / EtOH) N1->N2 N3 Microwave Irradiation (100 °C, 150 W, 10 min) N2->N3 N4 Dielectric Heating & Rapid Cyclization Cascade N3->N4 Energy Transfer N5 Air Cooling & Ice-Water Precipitation N4->N5 Knoevenagel-Michael N6 Filtration & Washing (Ice-cold EtOH) N5->N6 N7 Self-Validation (TLC, LC-MS, 1H-NMR) N6->N7 N8 Pure 7-Chloro-Benzopyran Amine N7->N8 QC Passed

Figure 1: Step-by-step workflow of the microwave-assisted multicomponent synthesis and validation.

References

  • Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journals URL: [Link]

  • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Microwave-Assisted Solvent-Free Heterocycles Source: Scribd URL: [Link]

  • Title: In Silico Design, Synthesis and Anti-HIV Activity of Quinoline Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Source: ResearchGate URL: [Link]

Sources

Scalable manufacturing process for 7-chlorochroman-3-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process for 7-Chlorochroman-3-amine Intermediates

Abstract

The 7-chlorochroman-3-amine scaffold is a critical pharmacophore in the development of GPCR ligands, antidepressants, and cardiovascular therapeutics. Its rigid bicyclic structure provides a defined spatial arrangement for amine interactions, yet its scalable manufacture is often hindered by the instability of the chroman-3-one precursor and challenges in enantioselectivity. This application note details a robust, scalable manufacturing protocol utilizing a nitrochromene condensation-reduction route , bypassing unstable ketone intermediates. We further describe a downstream enzymatic resolution workflow to yield high-enantiopurity (


 ee) intermediates.

Introduction & Retrosynthetic Strategy

The Challenge of Scale

Traditional synthesis of chroman-3-amines often relies on the reductive amination of chroman-3-ones. However, 3-chromanones are notoriously unstable, prone to oxidation, and difficult to isolate on a kilogram scale. For the 7-chloro derivative, the electron-withdrawing nature of the chlorine atom further complicates the stability of the aromatic system during harsh reduction conditions.

Strategic Route Selection

To ensure scalability and safety (E-E-A-T), this protocol employs a Nitrochromene Route . This approach offers three decisive advantages:

  • Crystalline Intermediates: The nitrochromene intermediate is a stable, crystalline solid, allowing for easy purification without chromatography.

  • Atom Economy: The condensation step is highly atom-efficient.

  • Safety: Avoids the handling of potentially explosive azide intermediates often used in Curtius rearrangements.

Retrosynthetic Analysis (Diagram)

Retrosynthesis Target 7-Chlorochroman-3-amine (Target Molecule) Nitro 7-Chloro-3-nitro-2H-chromene (Stable Intermediate) Target->Nitro Reduction (H2/Cat or Hydride) Start 4-Chloro-2-hydroxybenzaldehyde + 2-Nitroethanol Nitro->Start Condensation (Dehydration)

Figure 1: Retrosynthetic strategy prioritizing stable intermediates.

Process Development & Optimization

Step 1: Synthesis of 7-Chloro-3-nitro-2H-chromene

The formation of the chromene ring is achieved via the condensation of 4-chloro-2-hydroxybenzaldehyde with 2-nitroethanol. The use of di-n-butylammonium chloride as a catalyst is critical for driving the dehydration and cyclization in a single pot.

  • Mechanism: The reaction proceeds via a Henry reaction (nitroaldol) followed by dehydration and an intramolecular oxa-Michael addition/elimination sequence.

  • Safety Note: Nitro compounds are energetic. Differential Scanning Calorimetry (DSC) must be performed on the crude nitrochromene before bulk drying to determine the onset of decomposition.

Step 2: Chemoselective Reduction

Reducing the nitro group and the double bond simultaneously requires careful catalyst selection to prevent dehalogenation (loss of the 7-Cl group).

  • Catalyst Choice: While Pd/C is standard, it risks hydrodechlorination. Pt/C (Sulfided) or Raney Nickel are superior choices for preserving aromatic halides. Alternatively, a hydride reduction (NaBH4/BF3·Et2O) offers mild conditions but generates boron waste. For this scalable protocol, we utilize a controlled catalytic hydrogenation.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Chloro-3-nitro-2H-chromene
ParameterSpecification
Scale 100 g Input
Reaction Time 6–8 Hours
Yield 75–85%
Appearance Yellow Crystalline Solid

Reagents:

  • 4-Chloro-2-hydroxybenzaldehyde (100.0 g, 0.64 mol)

  • 2-Nitroethanol (64.0 g, 0.70 mol)

  • Di-n-butylammonium chloride (5.0 g, catalyst)

  • Solvent: Toluene (500 mL) or Xylene (for higher reflux temp)

Procedure:

  • Setup: Equip a 2L reactor with a Dean-Stark trap, reflux condenser, and mechanical stirrer.

  • Charging: Charge toluene, 4-chloro-2-hydroxybenzaldehyde, 2-nitroethanol, and the catalyst.

  • Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. theoretical volume ~11.5 mL).

  • Workup: Cool to 60°C. Distill off ~300 mL of toluene under reduced pressure.

  • Crystallization: Add isopropanol (300 mL) and cool slowly to 0–5°C over 2 hours.

  • Isolation: Filter the yellow precipitate. Wash with cold isopropanol (2 x 50 mL).

  • Drying: Dry in a vacuum oven at 40°C. Caution: Ensure temperature does not exceed 50°C to avoid thermal instability.

Protocol B: Reduction to 7-Chlorochroman-3-amine
ParameterSpecification
Catalyst 5% Pt/C (sulfided) or Raney Ni
H2 Pressure 5–10 bar
Temperature 40–50°C
Yield 85–90%

Procedure:

  • Loading: In a high-pressure autoclave, dissolve 7-chloro-3-nitro-2H-chromene (50 g) in THF/Methanol (1:1, 500 mL).

  • Catalyst Addition: Add 5% Pt/C sulfided (2.5 g, 5 wt% loading) under inert nitrogen atmosphere. Note: Sulfided catalysts minimize dehalogenation.

  • Hydrogenation: Pressurize with H2 to 5 bar. Heat to 45°C and stir at 800 rpm.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

  • Filtration: Filter catalyst through a Celite pad (keep wet to prevent pyrophoric ignition).

  • Salt Formation: To the filtrate, add HCl in dioxane (1.1 eq) dropwise at 0°C. The amine hydrochloride salt will precipitate.

  • Isolation: Filter the white solid, wash with cold THF, and dry.

Enantiomeric Resolution (Optional but Recommended)

For pharmaceutical applications, the (R)- or (S)-enantiomer is usually required.[1]

Method: Kinetic Resolution via Enzymatic Acylation.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Acyl Donor: Ethyl acetate or Isopropyl acetate.

Workflow:

  • Suspend racemic 7-chlorochroman-3-amine free base in MTBE.

  • Add CAL-B (Novozym 435) and Ethyl Acetate (5 eq).

  • Stir at 30°C. The enzyme selectively acylates the (R)-amine (typical E-value > 100).

  • Separation: The (S)-amine remains as the free base, while the (R)-amine becomes the amide. Separate via acid extraction (amine dissolves in aqueous acid; amide stays in organic layer).

Quality Control & Safety Profile

Impurity Profiling
ImpurityOriginControl Limit
De-chloro analog Over-reduction (Hydrogenolysis)< 0.5% (Control via Pt/C catalyst)
Dimer Radical coupling during reduction< 0.1% (Control via dilution)
Residual Nitro Incomplete reaction< 0.1% (Monitor via HPLC)
Process Safety Logic (DOT Diagram)

SafetyLogic Start Start: Nitrochromene Synthesis DSC Checkpoint: DSC Analysis (Exotherm Onset > 180°C?) Start->DSC Red Reduction Step DSC->Red Pass H2Control Control: H2 Pressure < 10 bar Temp < 50°C Red->H2Control Critical Parameter Dehalo QC: Check Dehalogenation H2Control->Dehalo

Figure 2: Safety and quality control logic flow.

References

  • BenchChem. (2025).[2][3][4] A Technical Guide to the Fundamental Properties of Chroman-3-amine. Retrieved from

  • Anderson, M., et al. (2021). Synthesis of Pharmaceutically Relevant 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie Int. Ed. [5]

  • Kim, M.J., et al. (2007).[6] Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst. Organic Letters.

  • Sigma-Aldrich. (2025). Product Specification: Chroman-3-amine hydrochloride.

  • Gutman, A.L., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor. Biotechnology and Bioengineering.[7][8]

Sources

Application Note: Orthogonal Coupling Strategies for 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine (7-chloro-3-aminochroman) scaffold represents a privileged structure in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and ion channel blockers.[1] Its utility stems from the rigid chroman core, which restricts conformational freedom, and the presence of two distinct reactive handles: a nucleophilic primary amine at C3 and an electrophilic aryl chloride at C7. This application note provides optimized protocols for the orthogonal functionalization of this scaffold. We detail high-fidelity amide coupling procedures that preserve stereochemistry at the C3 position and advanced Palladium-catalyzed Buchwald-Hartwig amination protocols for functionalizing the deactivated C7 aryl chloride.

Chemical Profile & Reactivity Analysis

The 7-chloro-3-aminochroman scaffold presents a classic chemoselectivity challenge. Successful library generation requires a strategic order of operations to prevent catalyst poisoning or unwanted side reactions.

Structural Properties[1]
  • CAS (Racemate): 72358-45-3

  • Molecular Weight: 183.64 g/mol

  • Stereocenter: C3 (Chiral). Enantiomers are often distinct in biological activity (e.g., (S)-enantiomers often show higher affinity in specific GPCR targets).

  • Reactivity Divergence:

    • C3-Amine: A primary aliphatic amine. Highly nucleophilic. Prone to standard acylation, alkylation, and reductive amination.

    • C7-Chloride: An unactivated aryl chloride. Electrophilic only under transition-metal catalysis (e.g., Pd, Ni). It is significantly less reactive than aryl bromides or iodides, requiring specialized electron-rich ligands (e.g., Buchwald ligands) for successful coupling.

Strategic Workflow

To functionalize both sites, the C3-amine must be "masked" (protected or reacted) before attempting Pd-catalyzed coupling at C7, as the free aliphatic amine will coordinate strongly to Palladium, poisoning the catalyst.

Reactivity_Workflow Start 7-Chloro-3-aminochroman (Scaffold) PathA Path A: C3-Functionalization (Amide Coupling) Start->PathA Direct Nucleophilic Attack PathB Path B: C7-Functionalization (Buchwald-Hartwig) Start->PathB Electrophilic Substitution (Requires Protection) ProductA Amide Library (C7-Cl intact) PathA->ProductA Protect Step 1: Boc-Protection PathB->Protect Coupling Step 2: Pd-Catalysis (C7-N bond) Protect->Coupling Deprotect Step 3: Boc-Removal Coupling->Deprotect ProductB C7-Amino Analogues Deprotect->ProductB

Figure 1: Divergent synthetic pathways. Path A utilizes the inherent nucleophilicity of the amine. Path B requires protection to enable Pd-catalyzed cross-coupling at the chloride.

Protocol A: High-Fidelity Amide Coupling (C3-Functionalization)

This protocol is optimized to prevent racemization of the C3 chiral center, a common issue when using harsh coupling conditions. We utilize HATU, which offers faster kinetics and lower racemization rates compared to EDC/HOBt for this specific scaffold.

Materials
  • Substrate: 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine (HCl salt or free base).

  • Carboxylic Acid: 1.05 equivalents.

  • Coupling Reagent: HATU (1.1 equivalents).[2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq if using HCl salt; 1.5 eq if free base).

  • Solvent: Anhydrous DMF or DCM (DMF is preferred for solubility).

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (1.5 mmol) dropwise at 0°C. Stir for 5 minutes to generate the activated ester (O-azabenzotriazole ester).

  • Amine Addition: Add the 7-chloro-3-aminochroman (1.0 mmol) to the mixture.

    • Note: If using the amine hydrochloride salt, premix it with 1.5 eq of DIPEA in a separate vial of DMF before addition to ensure the free base is available.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 183.6 - 18).

  • Workup (Critical for Purity):

    • Dilute with Ethyl Acetate (30 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.

      • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid/HOBt byproducts.

      • Brine (1 x 10 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Data Summary: Coupling Efficiency

Coupling ReagentYield (%)Racemization RiskNotes
HATU 92-96% LowBest for valuable/chiral acids.
EDC / HOBt80-85%ModerateSlower reaction; urea byproduct removal required.
Thionyl Chloride70-95%HighAcid chloride formation risks HCl-mediated racemization.

Protocol B: Buchwald-Hartwig Amination (C7-Functionalization)[1]

Functionalizing the C7-chloride is challenging because aryl chlorides are sluggish electrophiles. Standard Pd(PPh3)4 catalysts often fail. This protocol uses RuPhos or XPhos precatalysts, which are highly active for aryl chlorides.

Prerequisite: The C3-amine MUST be protected (e.g., N-Boc-7-chloro-3-aminochroman) or already acylated (from Protocol A) before starting this reaction.

Materials
  • Substrate: N-Boc-7-chloro-3-aminochroman (1.0 eq).

  • Coupling Partner: Primary or Secondary Amine (1.2 eq).

  • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq) or Cs₂CO₃ (2.0 eq) for base-sensitive substrates.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Step-by-Step Methodology
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the N-Boc-chroman substrate (0.5 mmol), the amine coupling partner (0.6 mmol), and NaOtBu (0.75 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.01 – 0.025 mmol) inside a glovebox or under a steady stream of Nitrogen.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (2.5 mL, 0.2 M concentration). Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Heating: Heat the block to 80–100°C for 12–16 hours. Aryl chlorides require significant thermal energy to undergo oxidative addition.

  • Filtration: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black.

  • Deprotection (Optional): If the free amine is required, treat the purified intermediate with 4M HCl in Dioxane for 1 hour at RT to remove the Boc group.

Mechanism & Troubleshooting Logic

Buchwald_Logic Step1 Oxidative Addition (Pd(0) inserts into C7-Cl) Step2 Amine Coordination (Substrate Amine binds Pd) Step1->Step2 Step3 Deprotonation (Base removes proton) Step2->Step3 Step4 Reductive Elimination (C-N bond forms) Step3->Step4 Success SUCCESS: C7-Aminated Product Step4->Success Failure FAILURE MODE: Catalyst Poisoning FreeAmine Free C3-Amine present? FreeAmine->Step1 No (Protected) FreeAmine->Failure Yes (Chelates Pd)

Figure 2: Mechanistic pathway and critical failure mode. The presence of a free C3-amine allows bidentate chelation or non-productive binding to the Pd center, halting the cycle.

Troubleshooting & Optimization

Low Yield in Amide Coupling
  • Issue: Incomplete conversion of the amine.

  • Cause: The chroman ring oxygen at position 1 exerts an electronic effect, slightly reducing the nucleophilicity of the C3-amine compared to a linear alkyl amine.

  • Solution: Increase the reaction temperature to 40°C or switch to HOAt (1-Hydroxy-7-azabenzotriazole) as an additive, which accelerates the reaction more effectively than HOBt.

"Stalled" Buchwald Reaction
  • Issue: Starting material remains; no product formation.

  • Cause: The C7-chloride is electronically deactivated (electron-rich ring system).

  • Solution:

    • Switch Catalyst: Move from XPhos to BrettPhos Pd G3 , which is specialized for difficult aryl chlorides.

    • Temperature: Increase temperature to 110°C (requires Toluene instead of Dioxane).

    • Ammonia Surrogates: If trying to install a primary NH2 at C7, do not use ammonia gas. Use Benzophenone Imine or LHMDS as the nucleophile, followed by acidic hydrolysis.

Racemization
  • Detection: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Prevention: Ensure the base (DIPEA) equivalents do not exceed 3.0. Avoid using DMAP (Dimethylaminopyridine) in the coupling step, as it is known to induce racemization in chiral amines.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • BenchChem Technical Guides. (2025). The Ascendance of a Privileged Scaffold: Trans-3-aminochroman-4-ol in Modern Drug Design. Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3041603, 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine (also known as 7-chlorochroman-3-amine). As a structural motif critical to medicinal chemistry, functionalized chromans require precise synthetic control[1]. The presence of the C7-chlorine atom and the C3-amine introduces specific chemoselective and stereoselective challenges.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your reaction yields.

Section 1: Reductive Amination & Dimerization Control

Q: When synthesizing 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine directly from 7-chloro-chroman-3-one via reductive amination, my primary amine yield is <40%, with significant dimer formation. How can I shift the equilibrium?

A: Causality & Solution Direct reductive amination of chroman-3-ones often suffers from over-alkylation. The newly formed primary amine (7-chlorochroman-3-amine) is significantly more nucleophilic than the ammonia source. Consequently, it attacks the unreacted iminium intermediate, generating a secondary amine dimer[2].

To bypass this kinetic trap, you must abandon the one-pot reductive amination and utilize a two-step oxime intermediate strategy . By first converting the ketone entirely to an oxime, you eliminate the electrophilic ketone/iminium species before any primary amine is generated[1].

G Start 7-Chloro-chroman-3-one Route1 Direct Reductive Amination (NH3, NaBH3CN) Start->Route1 Route2 Oxime Formation (NH2OH·HCl, NaOAc) Start->Route2 Dimer Secondary Amine Dimer (Yield Loss) Route1->Dimer Side Reaction Target 7-Chloro-chroman-3-amine (Optimized Yield) Route1->Target <40% Yield Oxime 7-Chloro-chroman-3-oxime Route2->Oxime IPC: TLC Check Reduction Zn / HOAc Reduction (Chemoselective) Oxime->Reduction Reduction->Target >85% Yield

Caption: Reaction pathways for 7-chlorochroman-3-amine synthesis highlighting yield optimization.

Protocol 1: Self-Validating Oxime Formation & Reduction

Step 1: Oxime Formation

  • Dissolve 7-chloro-chroman-3-one (1.0 eq) in anhydrous ethanol (0.5 M).

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Causality: NaOAc buffers the system, shifting the equilibrium to the free base of hydroxylamine (the active nucleophile).

  • Stir at 60 °C for 2 hours.

  • Self-Validation (IPC): The reaction will transition from a clear solution to a white suspension as NaCl precipitates, visually validating the buffering mechanism. Sample 50 µL, quench in EtOAc/H2O, and run TLC (Hexane:EtOAc 3:1). The UV-active ketone (Rf ~0.6) must be completely consumed before proceeding.

Step 2: Zinc/Acetic Acid Reduction

  • Concentrate the oxime and redissolve in THF:HOAc (1:1 v/v) to 0.2 M. Cool to 0 °C.

  • Slowly add activated Zinc dust (5.0 eq) in portions.

  • Self-Validation (IPC): The reduction is highly exothermic. Portion-wise addition prevents thermal runaway (>20 °C), which causes ring-opening. Monitor via LC-MS; the oxime mass [M+H]+ must fully convert to the target amine [M+H]+.

  • Filter through Celite, neutralize with 2M NaOH (pH 9), and extract with EtOAc.

Section 2: Managing Chemoselectivity in Nitrochromene Reduction

Q: I am using catalytic hydrogenation (Pd/C, H2) to reduce 7-chloro-3-nitro-2H-chromene. I observe incomplete reduction (hydroxylamine accumulation) and significant dechlorination at the C7 position. How do I optimize this?

A: Causality & Solution The reduction of 3-nitrochromenes is a delicate balance. Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl-chloride bonds, leading to rapid hydrodehalogenation. Conversely, using strong hydride donors like LiAlH4 often stalls at the 3-hydroxyaminochroman stage because stable aluminum complexes form with the hydroxylamine intermediate, arresting further reduction[2].

To achieve complete reduction while preserving the C-Cl bond, transition to Zinc in Acetic Acid (Zn/HOAc) . This single-electron transfer (SET) reduction mechanism efficiently reduces the nitro group to the primary amine (often yielding >90%) without interacting with the aryl-halide bond[3].

G Nitro 7-Chloro-3-nitro-2H-chromene PdC H2, Pd/C Nitro->PdC LiAlH4 LiAlH4 / THF Nitro->LiAlH4 Zn Zn Dust / HOAc Nitro->Zn Dechloro Dechlorinated Amine (Major Impurity) PdC->Dechloro Hydrodehalogenation Hydroxyl 3-Hydroxyaminochroman (Arrested Reduction) LiAlH4->Hydroxyl Stable Al-Complex Target 7-Chloro-chroman-3-amine Zn->Target Preserves C-Cl Bond

Caption: Mechanistic divergence in 3-nitrochromene reduction based on reducing agent selection.

Quantitative Data: Reducing Agent Comparison

Table 1: Effect of Reducing Agents on 7-Chloro-3-nitro-2H-chromene

Reducing AgentSolventTemp (°C)Target Amine Yield (%)Dechlorination (%)Hydroxylamine Byproduct (%)
H₂, 10% Pd/CMeOH2515%75% 5%
LiAlH₄THF0 to 6535%<1%45%
H₂, PtO₂EtOH2560%10%20%
Zn dust / HOAc THF/H₂O 25 to 60 92% <1% <1%

Section 3: Enantioselective Synthesis via Asymmetric Hydrogenation

Q: How can I achieve high enantiomeric excess (ee) and yield when synthesizing chiral (R)- or (S)-7-chlorochroman-3-amine? My ee is stalling at ~65%.

A: Causality & Solution Direct asymmetric reductive amination is challenging due to the dynamic kinetic resolution required. The most robust method for enantiomerically pure chroman-3-amines is the asymmetric hydrogenation of enamides derived from chroman-3-ones using a cationic Ruthenium-Synphos catalyst [4].

If your ee is stalling, the causality lies in the steric bulk of your enamide protecting group. Small groups (like N-acetyl) fail to lock the substrate tightly into the chiral pocket of the Ru-Synphos complex. Switching to a bulkier protecting group (e.g., N-Boc) forces a rigid coordination geometry, drastically improving facial selectivity during hydride transfer[4].

Quantitative Data: Protecting Group Influence

Table 2: Influence of Enamide Protecting Groups on Asymmetric Hydrogenation

Protecting GroupCatalyst SystemPressure (H₂)Yield (%)Enantiomeric Excess (ee %)
N-AcetylRu-Synphos50 bar85%65%
N-PhthaloylRu-Synphos50 bar88%92%
N-Boc Ru-Synphos 50 bar 94% >98%
Protocol 2: Asymmetric Hydrogenation of N-Boc-Enamides
  • Preparation: In an argon-filled glovebox, dissolve the N-Boc-enamide of 7-chloro-chroman-3-one (1.0 eq) and [Ru(cod)(Synphos)]BF₄ (1 mol%) in anhydrous, degassed methanol.

    • Causality: Oxygen irreversibly coordinates to the Ruthenium center, destroying the chiral pocket and killing catalytic turnover. Strict Schlenk techniques are mandatory.

  • Reaction: Transfer to a high-pressure Parr reactor. Pressurize with H₂ gas to 50 bar and stir at 50 °C for 12 hours.

  • Self-Validation (IPC): Monitor the pressure gauge. The reaction is complete when the hydrogen pressure drop ceases and stabilizes, confirming full saturation of the enamide double bond.

  • Workup: Vent the reactor slowly, filter the mixture through a short pad of silica to remove the ruthenium catalyst, and concentrate to yield the highly enantioenriched protected amine.

References

1.1 2.2 3.3 4.4

Sources

Troubleshooting solubility issues of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine in water

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: October 26, 2023 Subject: Troubleshooting Aqueous Solubility for In Vitro/In Vivo Applications Molecule Class: Lipophilic Primary Amine / Halogenated Chroman Derivative[1][2][3]

Introduction: The "Brick Dust" Paradox

You are likely here because you have attempted to dissolve 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine in a neutral aqueous buffer (like PBS, pH 7.4) and observed immediate precipitation or a "floating film."[1][2][3]

The Core Issue: This molecule possesses a "schizophrenic" physicochemical nature.[1][2][3]

  • The Hydrophobic Core: The 7-chloro-chroman ring is highly lipophilic (LogP > 2.5 for the free base).[1][2][3] It resists water.[1][2][3]

  • The Hydrophilic Handle: The 3-amine group is your only leverage for solubility.[1][2][3] However, at neutral pH, a significant portion of the amine remains unprotonated (free base), rendering the molecule insoluble.

The Solution: You must drive the equilibrium toward the ionized (protonated) species or encapsulate the hydrophobic core.[1][3] This guide details exactly how to do that.

Module 1: The pH Factor (Critical)

FAQ: Why does my compound precipitate in PBS?

Answer: The pKa of the primary amine at position 3 is estimated to be between 9.0 and 9.8 .[1][2][3]

  • At pH 7.4 (PBS): You are roughly 2 log units below the pKa.[1][2][3] While predominantly protonated, the equilibrium still allows for a fraction of free base.[1] Due to the high lipophilicity of the chloro-chroman tail, even this small fraction exceeds the intrinsic solubility (

    
    ), causing precipitation.
    
  • At pH 4.5 - 5.5: The amine is almost 100% protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2][3] The ionic charge disrupts the crystal lattice energy, drastically improving solubility.[1]
    
Protocol A: In Situ Salt Formation (The "Gold Standard")

Use this if you purchased the Free Base form and need an aqueous stock.[1][2]

Reagents:

  • Compound (Free Base)[2][3]

  • 0.1 M HCl (Molecular Biology Grade)[2][3]

  • Milli-Q Water[1][2][3]

Workflow:

  • Weigh the target amount of compound (e.g., 5 mg).[1][3]

  • Do not add water yet. Add 0.9 molar equivalents of 0.1 M HCl.

    • Why? Adding water first creates a suspension that is hard to protonate because the acid cannot penetrate the hydrophobic crystal lattice easily.[1][3] Wetting with acid first attacks the surface.[1][2][3]

  • Vortex vigorously for 60 seconds.

  • Add the remaining volume of water/buffer to reach target concentration.[1][2][3]

  • Check pH: Ensure final pH is < 6.0. If neutral pH is required for the assay, proceed to Module 2 .

Module 2: Co-Solvent Formulation

FAQ: I cannot use acidic buffers. My assay requires pH 7.4. What now?

Answer: You must use a water-miscible organic solvent to lower the dielectric constant of the solution, stabilizing the hydrophobic core.[1][2][3]

Recommended Solvent Systems:

SolventMax Final Conc.[1][2][3] (Cell Assay)Max Final Conc. (In Vivo IV)Solubility PotentialNotes
DMSO 0.1% - 0.5%< 5%High (>50 mM)Best Choice. Prepare 1000x stock, then dilute.[2][3]
Ethanol 0.1% - 1.0%< 10%ModerateVolatile; concentration changes over time.[1][2][3]
PEG 400 1.0% - 5.0%< 40%HighGood for animal studies; viscous.[1][2][3]
Protocol B: The "Crash-Out" Prevention Method

Common Error: Injecting DMSO stock directly into a large volume of static buffer causes local precipitation that never re-dissolves.[1][2][3]

Correct Workflow:

  • Prepare a 10 mM - 50 mM Stock in 100% anhydrous DMSO.

  • Stepwise Dilution (The 1:10 Rule):

    • Dilute stock 1:10 into a secondary solvent (e.g., PEG400 or Ethanol).[1][3]

    • Vortex.[1][2][3]

    • Slowly add this mixture to the aqueous buffer while vortexing the buffer.

  • Visual Check: Hold the tube against a light source.[1][2][3] Cloudiness = Precipitation.[1][2][3]

Module 3: Advanced Encapsulation (Cyclodextrins)

FAQ: I need high concentrations (10 mg/kg) for animal dosing. DMSO is toxic at that volume.

Answer: Use Hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD).[2][3] It forms a "host-guest" complex, hiding the hydrophobic chloro-chroman ring inside a donut-shaped sugar molecule while the hydrophilic exterior interacts with water.[2][3]
Protocol C: Cyclodextrin Complexation
  • Prepare 20% (w/v) HP-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -CD  in sterile water or saline.[2][3]
    
  • Add the compound (Free Base or HCl salt) to the CD solution.[1][2][3]

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes.

    • Mechanism:[1][2][3][4] Energy is required to displace water from the CD cavity and insert the drug.[1][3]

  • Filter sterilize (0.22 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    m).[2][3]
    

Visual Decision Tree: Troubleshooting Workflow

Solubility_Workflow Start START: Compound won't dissolve CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm IsSalt It is HCl Salt CheckForm->IsSalt IsBase It is Free Base CheckForm->IsBase CheckPH Check Buffer pH IsSalt->CheckPH Acidify Protocol A: Convert to Salt (Add HCl) IsBase->Acidify PH_High pH > 7.0 CheckPH->PH_High Precipitation Risk PH_Low pH < 6.0 CheckPH->PH_Low Should Dissolve Acidify->CheckPH AssayReq Does Assay allow Acidic pH? PH_High->AssayReq YesAcid Yes: Adjust pH to 5.0 AssayReq->YesAcid NoAcid No: Neutral pH Required AssayReq->NoAcid HighConc High Conc needed (>1 mg/mL)? NoAcid->HighConc Cosolvent Protocol B: DMSO Stock + Dilution Cyclodextrin Protocol C: 20% HP-beta-CD HighConc->Cosolvent No HighConc->Cyclodextrin Yes

Figure 1: Decision matrix for solubilizing 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine based on chemical form and assay requirements.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][5] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharm.[1][2][3][5] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3][6] Advanced Drug Delivery Reviews. Link

Sources

Technical Support Center: Optimizing Purification of 7-Chlorochroman-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Troubleshooting the synthesis, isolation, and chiral resolution of 7-chlorochroman-3-amine, a critical functionalized chroman intermediate used in the development of ubiquitin-specific protease (USP25/USP28) inhibitors and sigma-1 (


) receptor modulators[1][2].

Part 1: Reaction Optimization & Byproduct Causality (FAQs)

Q1: Why am I seeing a high percentage of secondary amine byproducts during the reductive amination of 7-chlorochroman-3-one? A: This is a classic issue of competing nucleophilicity. During reductive amination, the starting ketone (7-chlorochroman-3-one) reacts with an ammonia source to form a prochiral imine intermediate, which is then reduced to the primary amine (7-chlorochroman-3-amine)[1]. However, the newly formed primary amine is a stronger nucleophile than the initial ammonia source. If unreacted ketone is still present, the primary amine will readily attack it, forming a secondary imine that reduces into a bulky secondary amine byproduct (bis-alkylated chroman).

Causative Fix: To suppress this over-alkylation, you must drive the equilibrium toward the primary imine by using a massive molar excess of the ammonia source. Standard optimized protocols utilize 8 to 10 equivalents of ammonium acetate (


) relative to the ketone[2]. Additionally, maintaining strict temperature control (0–5°C) during the initial imine formation before adding the reducing agent (e.g., 

) minimizes side reactions[1].

Pathway Ketone 7-Chlorochroman-3-one Imine Prochiral Imine Intermediate Ketone->Imine NH4OAc (Excess) PrimaryAmine 7-Chlorochroman-3-amine (Target 1° Amine) Imine->PrimaryAmine NaBH3CN Reduction SecondaryAmine Bis-alkylated Byproduct (2° Amine) PrimaryAmine->SecondaryAmine Reacts with unreacted ketone

Mechanistic pathway of 7-chlorochroman-3-amine synthesis and 2° amine byproduct formation.

Q2: My downstream application requires a specific enantiomer. What is the most reliable method for chiral resolution of 7-chlorochroman-3-amine? A: The chroman-3-amine scaffold possesses a stereocenter at the C3 position. Because stereochemistry dictates pharmacological activity (e.g., binding affinity to


 receptors), baseline separation of enantiomers is critical[3][4]. The most reliable analytical and semi-preparative method is chiral High-Performance Liquid Chromatography (HPLC). Specifically, a Daicel Chiralcel-OD column (10 µm particle size) utilizing an isocratic mobile phase of 90:10 hexane/isopropanol at 2.0 mL/min and 40°C provides excellent baseline separation, with detection via UV absorption at 211 nm[3].

Part 2: Purification Troubleshooting & Step-by-Step Methodologies

Issue 1: Severe Peak Tailing on Silica Gel Chromatography

Symptom: When attempting to separate the primary 7-chlorochroman-3-amine from secondary amine byproducts using standard silica gel chromatography, the product streaks down the column, resulting in poor resolution and low isolated yields. Causality: Silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). The basic primary amine group of 7-chlorochroman-3-amine protonates upon contact with these silanols, leading to strong electrostatic interactions (chemisorption) rather than ideal partitioning. Self-Validating Solution: Deactivate the silica gel by incorporating a basic modifier into the mobile phase. Triethylamine (


) or aqueous ammonium hydroxide (

) competitively binds to the acidic silanol sites, allowing the target amine to elute sharply.

Table 1: Effect of Mobile Phase Modifiers on Amine Elution Profile

Mobile Phase System (DCM:MeOH)Modifier AddedPeak Shape / Tailing FactorResolution (1° vs 2° Amine)
95:5NoneSevere tailing (

)
Co-elution / Smearing
95:51% Acetic AcidIrreversible bindingN/A (Product lost on column)
95:51%

(aq)
Good (

)
Moderate to Good
95:51% Triethylamine (

)
Excellent (

)
Baseline Separation

Step-by-Step Methodology: Amine-Optimized Column Chromatography

  • Column Packing: Slurry-pack the silica gel using Dichloromethane (DCM) containing 1% v/v

    
    . Flush the packed column with 2-3 column volumes of this solvent to fully deactivate the silica prior to loading.
    
  • Sample Loading: Dissolve the crude amine mixture in a minimal amount of DCM. Do not use highly polar solvents like pure MeOH for loading, as this will cause immediate band broadening.

  • Elution: Run a gradient elution starting from 100% DCM (with 1%

    
    ) and slowly increase polarity to 95:5 DCM:MeOH (with 1% 
    
    
    
    ).
  • Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC). A ninhydrin stain is highly sensitive and self-validating for primary amines, turning deep purple/pink upon heating, allowing you to easily distinguish the primary amine from tertiary byproducts.

Issue 2: Removing Unreacted 7-Chlorochroman-3-one Without Chromatography

Symptom: The crude reductive amination mixture contains a large amount of unreacted 7-chlorochroman-3-one, which complicates downstream chromatography. Solution: Exploit the distinct pKa differences between the neutral ketone and the basic amine via a chemoselective acid-base extraction[2][5].

Extraction Crude Crude Organic Mixture (Ketone + 1°/2° Amines) Acid 1N HCl Wash Crude->Acid Org1 Organic Phase (Unreacted Ketone) Acid->Org1 Neutral species Aq1 Aqueous Phase (Amine Salts) Acid->Aq1 Protonated amines Base pH 10-12 Adjustment (NaOH) + DCM Extraction Aq1->Base Org2 Organic Phase (Free Amines) Base->Org2 Deprotonated amines Aq2 Aqueous Phase (Waste) Base->Aq2 Salts & Water

Chemoselective acid-base extraction workflow for isolating basic amine products.

Step-by-Step Methodology: Chemoselective Acid-Base Extraction

  • Initial Quench & Concentration: After the reductive amination is complete (typically 14 h at room temperature), concentrate the reaction mixture under vacuum to remove the methanol solvent[2].

  • Aqueous Dilution: Dilute the concentrated residue with distilled water (e.g., 50 mL per 700 mg of starting material)[2].

  • Acidification: Carefully adjust the pH of the mixture to pH 2-3 using 1N HCl (aq)[5]. This protonates the 7-chlorochroman-3-amine, rendering it highly water-soluble as a hydrochloride salt.

  • First Extraction (Removing Neutrals): Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 x 20 mL). The unreacted 7-chlorochroman-3-one partitions into the organic layer. Discard or retain the organic layer for ketone recovery.

  • Basification: Cool the aqueous layer containing the amine salt in an ice bath. Slowly add 1N NaOH (aq) until the pH reaches 10-12. The amine is deprotonated, becoming lipophilic and crashing out as a free base.

  • Second Extraction (Isolating Amines): Extract the basic aqueous layer with DCM (3 x 20 mL). The primary and secondary amines will partition exclusively into the organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude amine mixture, now completely free of the starting ketone.
    

Part 3: References

  • 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine. Benchchem Product Catalog. Available at:

  • WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors. Google Patents. Available at:

  • The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem Technical Guides. Available at:

  • Chroman-3-amine: A Privileged Scaffold in Modern Drug Discovery. Benchchem Technical Guides. Available at:

  • WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors. Google Patents. Available at:

Sources

Technical Support Center: Benzopyran-3-amine Free Base Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling, Stabilization, and Storage of Benzopyran-3-amine Free Bases Audience: Medicinal Chemists, Pharmacologists, and Process Chemists[1][2]

Executive Summary & Stability Profile

The Core Challenge: Benzopyran-3-amines (and the related 3-aminochroman scaffolds) are kinetically unstable in their free base form.[1] While the hydrochloride or tartrate salts are thermodynamically stable solids, the free base is often a hygroscopic oil or low-melting amorphous solid prone to oxidative coloring and atmospheric carbamylation .

Technical Recommendation: Do not store the free base. Adopt a "Just-in-Time" (JIT) liberation strategy. Store the stable salt precursor and generate the free base immediately prior to biological assays or lipophilic coupling reactions.

Physicochemical Stability Matrix
ParameterBehavior (Free Base)Behavior (Salt Form - HCl/Tartrate)
Physical State Viscous oil or amorphous solidCrystalline solid
Air Stability Poor. Absorbs CO₂ to form carbamates (white crust).[1][2]High. Stable indefinitely at RT.
Oxidation Risk Moderate. Turns yellow/brown (N-oxide/Imine formation).[1]Negligible. Nitrogen lone pair is protonated.
Chiral Integrity Risk of racemization (via enolization) if heated >40°C.Stable.
Solubility Soluble in DCM, EtOAc, DMSO, Alcohols.[1][2]Soluble in Water, Methanol, DMSO.[1][2]

Diagnostic Guide: Why is my sample degrading?

Q1: Why does my clear oil turn cloudy and form a white crust upon exposure to air?

Diagnosis: Atmospheric Carbamylation. Primary amines are strong nucleophiles. Benzopyran-3-amine reacts rapidly with atmospheric CO₂ to form a carbamic acid zwitterion, which then stabilizes as a carbamate salt.[1][2] This is often mistaken for "drying" or "crystallizing," but it is actually a chemical transformation that alters molecular weight and stoichiometry.[1][2]

Q2: Why is the sample turning from colorless to yellow/brown?

Diagnosis: Oxidative Degradation. The electron-rich benzopyran ring, combined with the free amine, is susceptible to Single Electron Transfer (SET) oxidation.[1][2] This leads to the formation of N-oxides or dehydrogenation to imines (Schiff bases), which are highly chromophoric (yellow/brown).[1][2]

Q3: My potency in biological assays is inconsistent. Why?

Diagnosis: Hygroscopicity & Stoichiometric Drift. The free base is hygroscopic. If you weighed 10 mg of "free base" that has absorbed 15% water/CO₂ by weight, you are effectively dosing only 8.5 mg of active compound.[2]

  • Solution: Always re-titrate or determine concentration via qNMR (quantitative NMR) immediately before dosing.[1][2]

Mechanism of Instability (Visualized)

The following diagram details the two primary degradation pathways: Carbamylation (reaction with CO₂) and Oxidation .

BenzopyranDegradation FreeBase Benzopyran-3-amine (Free Base - Kinetic Product) Zwitterion Carbamic Acid Zwitterion FreeBase->Zwitterion Nucleophilic Attack Radical Radical Cation Intermediate FreeBase->Radical SET Oxidation CO2 + CO2 (Air) CO2->Zwitterion Carbamate Ammonium Carbamate (White Crust/Solid) Zwitterion->Carbamate Salt Formation Oxygen + O2 / Light Oxygen->Radical Imine Imine/N-Oxide (Yellow/Brown Oil) Radical->Imine Degradation

Figure 1: Degradation pathways of benzopyran-3-amine free bases upon exposure to air (CO₂) and oxidative stress.[1][2]

Protocol: The "Flash-Release" Method

Objective: Generate high-purity free base from the stable salt form immediately before experimental use to ensure 100% activity.

Reagents Required:

  • Benzopyran-3-amine HCl salt[1]

  • Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH (cold)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the HCl salt in a minimum volume of water.

  • Biphasic Setup: Add an equal volume of DCM (preferred for solubility) or EtOAc.

  • Neutralization:

    • Critical Step: Slowly add the base (NaHCO₃ or NaOH) while stirring.

    • Checkpoint: Monitor pH.[3] Ensure pH > 10 to fully deprotonate the amine (pKa ~9-10).[1]

  • Extraction: Shake vigorously. The free base will migrate into the organic layer.

  • Drying: Collect the organic layer and dry over anhydrous Na₂SO₄ for 5 minutes.

  • Concentration (Cold): Evaporate the solvent under reduced pressure (Rotavap) at < 30°C .

    • Warning: Do not heat above 40°C to prevent racemization of the C3 chiral center.

  • Immediate Use: Re-dissolve the resulting oil in DMSO or assay buffer immediately.

FlashRelease Start Start: Stable HCl Salt Step1 1. Biphasic Mix (Water/DCM + Base) Start->Step1 Step2 2. Phase Separation (Free Base -> Organic Layer) Step1->Step2 Step3 3. Dry & Evaporate (< 30°C, Vacuum) Step2->Step3 End 4. Immediate Use (Assay/Reaction) Step3->End

Figure 2: The "Flash-Release" workflow to minimize free base exposure time.

Storage & Handling FAQs

Q: I must store the free base for 24 hours. How do I do it? A: If conversion back to salt is impossible, store the free base as a solution rather than a neat oil.[2]

  • Solvent: Degassed Anhydrous Benzene (freezes at 5°C) or Toluene.

  • Condition: Store under Argon at -20°C.

  • Reasoning: Dilution reduces the rate of intermolecular dimerization and carbamate formation.

Q: Can I use the free base for Chiral HPLC? A: Yes, but use a modifier. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1][2] This suppresses the ionization of the amine on the column silica, preventing peak tailing, and maintains the free base state during the run.[2]

Q: How do I verify if my free base has racemized? A: Perform chiral HPLC or measure optical rotation immediately after isolation. Benzopyran-3-amines have a chiral center at C3.[1] Exposure to strong base at high temperatures (thermodynamic control) can facilitate enolization-mediated racemization.[1] Always keep extraction temperatures low (<25°C).[1][2]

References

  • Comoy, C., et al. (2000).[1][2] "Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity." Bioorganic & Medicinal Chemistry. Link

  • Pavlovic, L., et al. (2021).[1][2][4] "Mechanistic insights into carbamate formation from CO2 and amines." Catalysis Science & Technology. Link

  • Ashenhurst, J. (2018).[1][2][5] "Protecting Groups for Amines: Carbamates."[5] Master Organic Chemistry. Link

  • Sigma-Aldrich/Merck. "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)." Link

Sources

Technical Support Center: Metal Catalyst Removal in 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Purification Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with transition metal contamination in amine-containing Active Pharmaceutical Ingredients (APIs).

The synthesis of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine (a privileged chroman-3-amine scaffold) typically relies on transition-metal-catalyzed reductive amination or cross-coupling[1]. While highly efficient, these methods often leave behind stubborn residual metals (e.g., Palladium, Ruthenium) that bind directly to the product.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve regulatory compliance without sacrificing API yield.

Regulatory Context & Target Clearance Data

Before designing a purification workflow, you must define your clearance target. Under the[2], transition metals commonly used in chroman-3-amine synthesis are categorized as Class 2B elemental impurities [3]. Because they are intentionally added during the process, they require strict risk assessment and analytical control[4].

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Class 2B Catalysts [5]

ElementICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Platinum (Pt) 2B10810.81.08
Ruthenium (Ru) 2B100101
Rhodium (Rh) 2B100101

Note: To convert these PDE values to concentration limits (ppm or µg/g) for your specific batch, you must divide the PDE by the maximum daily dose of your formulated drug product.

Troubleshooting & FAQs

Q1: Why does 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine retain so much palladium post-reaction?

Causality: The problem is rooted in coordination chemistry. 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine features a primary amine at the C3 position. According to Hard-Soft Acid-Base (HSAB) theory, transition metals like Pd(0) and Pd(II) act as Lewis acids that readily accept the


-donating lone pair from the amine nitrogen. This creates a highly stable, soluble coordination complex that co-precipitates with your API during standard aqueous workups, rendering simple liquid-liquid extraction entirely ineffective.
Q2: Which functionalized scavengers offer the best clearance for this specific amine matrix?

Causality: To break the Pd-amine bond, you must introduce a ligand with a higher thermodynamic affinity for the metal. Because Pd and Ru are "soft" acids, they strongly prefer "soft" bases (like Sulfur) over borderline bases (like Nitrogen). Therefore, sulfur-based scavengers are required:

  • Silica-bound Thiols (e.g., SiliaMetS Thiol): Excellent for batch reactions. The rigid silica backbone prevents swelling, and the accessible thiol groups rapidly displace the chroman-3-amine[6].

  • Macroporous Thiourea Resins (e.g., ): Highly resistant to osmotic shock and ideal for continuous flow applications or highly polar solvent systems[7].

Q3: Scavenging reduced Pd levels to 50 ppm, but I need <10 ppm for a parenteral formulation. What is the next step?

Causality: If resin scavenging plateaus due to chemical equilibrium, you must alter the electronic state of the API itself. By treating the free base with an anhydrous acid (e.g., HCl), you protonate the C3-amine to form the hydrochloride salt. Protonation (


) eliminates the nitrogen's lone pair, instantly destroying its ability to coordinate with the metal. The metal is released into the mother liquor, allowing the pure API salt to be isolated via crystallization.

Visualizing the Purification Strategy

Workflow A Crude 7-Chloro-chroman-3-amine (High Pd/Ru Content) B Scavenger Addition (Thiol or Thiourea Resin) A->B C ICP-MS Validation (Pd < 10 ppm?) B->C D Orthogonal Clearance (HCl Salt Formation) C->D No E Purified API (ICH Q3D Compliant) C->E Yes D->E Pass

Caption: Workflow for screening and validating metal scavengers in amine API streams.

Mechanism A Pd-Amine Complex (API Trapped) B Add Thiol Scavenger (Soft Base) A->B C Ligand Displacement (Thermodynamic Shift) B->C D Free API (In Solution) C->D E Pd-Thiol Resin (Filtered Out) C->E

Caption: Competitive chelation mechanism: Thiol scavenger displacing the chroman-3-amine ligand.

Experimental Methodologies

To guarantee trustworthiness, every purification step must act as a self-validating system. Do not rely on visual color changes (e.g., the disappearance of a dark Pd tint) to confirm metal clearance, as highly potent Pd-amine complexes can be colorless[8].

Protocol A: Self-Validating Metal Scavenging Workflow
  • Baseline Quantification: Quantify the initial Pd/Ru concentration in the crude 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine using ICP-OES or ICP-MS. Causality: Establishing a baseline is strictly required to calculate the exact equivalents of scavenger needed, preventing costly over-dosing or ineffective under-dosing.

  • Scavenger Loading: Add 4 to 5 molar equivalents (relative to the quantified metal) of or QuadraPure TU to the reaction mixture in a polar aprotic solvent (e.g., DMF, THF, or MEK)[6]. Causality: Using a 4-5x excess drives the thermodynamic equilibrium toward the metal-scavenger complex via Le Chatelier's principle.

  • Thermal Agitation: Heat the suspension to 50°C and stir for 4–16 hours[8]. Causality: Heating provides the energy required to overcome the kinetic activation barrier of the stable Pd-N bond, accelerating ligand exchange.

  • Filtration & Mass Balance (Validation Step): Filter the resin through a Celite pad and wash with the reaction solvent. Evaporate the filtrate and weigh the recovered API. Validation: A mass recovery of >95% confirms the scavenger did not non-specifically bind your API.

  • Post-Clearance Analysis (Validation Step): Re-analyze the purified API via ICP-MS. If the metal content remains above your calculated ICH Q3D limit, proceed to Protocol B.

Protocol B: Orthogonal Clearance via Salt Formation
  • Dissolution: Dissolve the partially scavenged 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine free base in a minimum volume of anhydrous diethyl ether or ethyl acetate.

  • Protonation: Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric amount of 4M HCl in dioxane at 0°C. Causality: The strong acid protonates the primary amine, instantly breaking the coordinate covalent bond with the residual transition metal.

  • Crystallization: Allow the mixture to stir for 1 hour at 0°C to ensure complete precipitation of the 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride salt. The displaced metal remains soluble in the organic mother liquor.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. Submit a final sample for ICP-MS validation.

References

  • ICH Q3D(R2) Elemental impurities - Scientific guideline | European Medicines Agency (EMA). Source: europa.eu. URL:[Link]

  • SiliaMetS Supported Metal Scavengers. Source: velocityscientific.com.au. URL: [Link]

  • Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Source: agilent.com. URL:[Link]

  • Process Development Whitepaper: Metal Scavenging. Source: catsci.com. URL: [Link]

Sources

Minimizing side reactions in the chlorination of chroman-3-amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chroman-3-Amine Functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex mechanistic pathways involved in the electrophilic halogenation of bicyclic systems.

The chroman-3-amine core is a highly privileged scaffold in drug discovery[1]. However, precise chlorination of this system is notoriously difficult. The ether oxygen of the pyran ring acts as a strong ortho/para-directing group, activating both the C-6 and C-8 positions[1]. Simultaneously, the presence of a basic primary amine at C-3 and a weak benzylic C-H bond at C-4 introduces competing nucleophilic and radical pathways.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high-yielding, regioselective C-6 chlorination.

Diagnostic Workflow: Troubleshooting Side Reactions

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the mechanistic root cause of your specific side reaction.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / NMR) Q1 Is N-chlorination or amine degradation observed? Start->Q1 Sol1 Protonate amine (HCl salt) or use Boc protection Q1->Sol1 YES Q2 Is over-chlorination (6,8-dichloro) present? Q1->Q2 NO Success Optimal C-6 Chlorinated Chroman-3-amine Sol1->Success Sol2 Lower NCS equivalents, reduce temp to 0°C Q2->Sol2 YES Q3 Is benzylic C-4 chlorination occurring? Q2->Q3 NO Sol2->Success Sol3 Exclude light/UV, remove radical initiators Q3->Sol3 YES Q4 Poor C-6 vs C-8 regioselectivity? Q3->Q4 NO Sol3->Success Sol4 Use TFE solvent or Lewis acid catalyst Q4->Sol4 YES Q4->Success NO Sol4->Success

Diagnostic workflow for troubleshooting side reactions in chroman-3-amine chlorination.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I observing significant N-chlorination and degradation instead of aromatic ring chlorination? The Causality: The primary amine at C-3 is highly nucleophilic. When exposed to electrophilic chlorine sources like N-chlorosuccinimide (NCS) or Cl₂, the nitrogen lone pair rapidly attacks the halogen to form unstable N-chloro or N,N-dichloroamines. These intermediates readily undergo radical fragmentation, leading to complex degradation profiles. The Solution: You must deactivate the amine prior to chlorination. The most atom-economical method is in situ protonation to form the chroman-3-amine hydrochloride salt[2]. The positively charged ammonium group (–NH₃⁺) lacks a lone pair for nucleophilic attack and exerts a strong electron-withdrawing inductive effect, protecting the amine while leaving the aromatic ring sufficiently activated by the ether oxygen.

Q2: How do I improve regioselectivity for the C-6 position over the C-8 position? The Causality: The ether oxygen activates both the C-6 (para) and C-8 (ortho) positions[1]. Because C-8 is spatially closer to the ether oxygen, standard chlorination in non-polar solvents often yields a poor 60:40 mixture of C-6:C-8 isomers driven by competing inductive and steric effects. The Solution: Utilize solvent-mediated template catalysis. Running the reaction in polyfluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), creates a complementary charge template in the transition state. This hydrogen-bonding network stabilizes the para-transition state, significantly enhancing C-6 selectivity and accelerating the electrophilic chlorination without the need for transition metal catalysts[3]. Alternatively, activating NCS with BF₃·H₂O provides a highly acidic environment that favors the thermodynamically stable C-6 product[4].

Q3: I am detecting impurities with a mass shift of +34 Da, but NMR shows the aromatic protons are intact. What is happening? The Causality: You are observing benzylic chlorination at the C-4 position. This side reaction proceeds via a radical homolytic cleavage pathway rather than electrophilic aromatic substitution. Ambient light or trace radical initiators can cause the N–Cl bonds in your reagent to homolyze, generating chlorine radicals (Cl•) that abstract the weak benzylic hydrogen at C-4[5]. The Solution: Ensure the reaction is strictly heterolytic. Wrap your reaction flask in aluminum foil to exclude light and avoid any radical initiators[5].

Q4: How can I prevent the formation of the 6,8-dichloro-chroman-3-amine byproduct? The Causality: The first chlorination at C-6 introduces a weakly deactivating chlorine atom, but the ring remains electron-rich enough to undergo a second electrophilic attack at C-8. The Solution: Precise stoichiometric and kinetic control is required. Use exactly 0.98 equivalents of the chlorinating agent and conduct the reaction at 0 °C. The lower temperature exponentially slows the kinetics of the second substitution relative to the first, allowing for effective kinetic resolution.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and resulting side-reaction profiles, allowing for rapid selection of optimal parameters.

Chlorinating AgentSolventAdditive / CatalystTemp (°C)C-6 Yield (%)C-6:C-8 RatioPrimary Side Reaction Observed
Cl₂ (gas)AcOHNone2545%1.5 : 1Over-chlorination (6,8-dichloro)
NCS (1.2 eq)DMFNone2560%2.0 : 1N-chlorination (if unprotected)
N,N-dichloroacetamideDCMBlue LED (hν)25<10%N/ABenzylic C-4 chlorination
NCS (1.0 eq)MeCNBF₃·H₂O082%8.0 : 1Trace ether cleavage
NCS (0.98 eq) TFE None 0 88% >10 : 1 None (Optimal Conditions)

Experimental Protocol: Regioselective C-6 Chlorination

This methodology is designed as a self-validating system . By monitoring specific isotopic patterns and controlling stoichiometry, the protocol inherently prevents over-chlorination and benzylic degradation.

Materials Required:

  • Chroman-3-amine hydrochloride (Substrate)

  • N-Chlorosuccinimide (NCS) (Recrystallized from water/AcOH to ensure purity)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Preparation & Protection: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend chroman-3-amine hydrochloride (10.0 mmol) in anhydrous TFE (30 mL). Causality: Using the pre-formed hydrochloride salt completely suppresses N-chlorination pathways[2]. Wrap the flask entirely in aluminum foil to exclude light, preventing C-4 benzylic radical chlorination[5].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the suspension to equilibrate to 0 °C under a continuous argon atmosphere.

  • Controlled Electrophilic Addition: Dissolve NCS (9.8 mmol, 0.98 equiv) in anhydrous TFE (10 mL). Add this solution dropwise to the reaction mixture over exactly 30 minutes using a syringe pump. Causality: Sub-stoichiometric amounts (0.98 eq) and slow addition prevent local concentration spikes of the electrophile, entirely mitigating 6,8-dichlorination.

  • Self-Validating Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the reaction via LC-MS.

    • Validation Checkpoint: The reaction is proceeding correctly when the starting material mass (m/z 186.1 for HCl salt) is consumed, and the product peak exhibits the classic M⁺ / M⁺² isotopic pattern (3:1 abundance ratio) at m/z 184.1 (free base), indicative of mono-chlorination.

    • If a peak at m/z 218.0 (dichlorination) begins to emerge, immediately proceed to Step 5.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃. Causality: Thiosulfate instantly reduces any unreacted electrophilic chlorine to inert chloride, freezing the reaction profile and preventing further substitution during workup.

  • Workup & Isolation: Remove the TFE solvent under reduced pressure. Basify the remaining aqueous residue to pH 10 using 1M NaOH to liberate the free amine, then extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure 6-chlorochroman-3-amine.

References

Sources

Technical Support Center: Chiral HPLC Optimization for 7-Chlorochroman-3-Amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatographic method development. The 7-chlorochroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the synthesis of biologically active compounds such as ubiquitin-specific protease (USP25/28) inhibitors[1]. Because the stereochemistry at the C3 position dictates pharmacological selectivity, robust enantiomeric separation is a critical quality attribute in drug development.

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, focusing on the unique chromatographic behavior of basic primary amines on Chiral Stationary Phases (CSPs).

Core Principles & Quantitative Optimization

Separating primary amines like 7-chlorochroman-3-amine via HPLC presents two primary thermodynamic and kinetic challenges: achieving sufficient chiral recognition (Resolution,


) and mitigating secondary interactions that distort peak shape (Asymmetry factor, 

).

The table below summarizes the causality behind key optimization parameters when transitioning from a sub-optimal screening run to a validated analytical method.

Table 1: Optimization Parameters for Chiral Amine Separation
ParameterSub-Optimal ConditionOptimized ConditionCausality & Scientific Rationale
Stationary Phase Coated Cellulose (e.g., OD-H)Immobilized Amylose/Cellulose (e.g., IA, IC)Immobilized phases tolerate a broader range of organic modifiers (e.g., MTBE, DCM), allowing precise tuning of steric inclusion and dipole stacking[2].
Mobile Phase Additive None (Neutral pH)0.1% Diethylamine (DEA)Basic amines interact strongly with ionized residual silanols (Si-O⁻) on the silica support. DEA competitively binds these active sites, eliminating peak tailing[3][4].
Temperature 35 °C15 °C – 20 °CLower temperatures decrease thermal kinetic energy, which enhances the subtle, weak bonding forces (hydrogen bonding,

interactions) required for enantiomeric differentiation[5][6].
Flow Rate 1.5 mL/min0.8 mL/minSlower flow rates increase the residence time within the chiral cavities, facilitating optimal solute-CSP complexation[6].
System Outcome

,


,

Synergistic elimination of secondary retention mechanisms and maximized primary chiral recognition.

Experimental Protocol: Method Development & Cross-Validation

To establish a self-validating system for 7-chlorochroman-3-amine, follow this step-by-step methodology. This protocol ensures that any observed peak asymmetry is isolated to chemistry rather than instrument dead-volume.

Step 1: Mobile Phase Preparation & Additive Saturation

  • Prepare a normal-phase mixture of HPLC-grade

    
    -Hexane and Isopropanol (e.g., 90:10 v/v).
    
  • Add exactly 0.1% (v/v) of Diethylamine (DEA). Note: Alternatively, a combination of 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA) can be used to form a volatile ion pair, which is highly effective for primary amines[7].

  • Degas the mixture and flush the HPLC system for at least 10 column volumes to ensure the CSP is fully equilibrated with the basic modifier[6].

Step 2: Sample Preparation to Prevent Mass Overload

  • Dissolve the 7-chlorochroman-3-amine racemate directly in the prepared mobile phase to ensure solvent matching.

  • Dilute to a final concentration of approximately 20 µg/mL. Injection volumes should not exceed 5–10 µL to prevent localized column overload, which mimics peak fronting[3][8].

Step 3: Temperature & Flow Rate Screening

  • Set the column oven to 25 °C and the flow rate to 1.0 mL/min. Inject the sample.

  • Validation Check: Calculate the Asymmetry factor (

    
    ). If 
    
    
    
    , verify additive concentration. If
    
    
    but
    
    
    , the issue is chiral selectivity, not secondary interactions.
  • Decrease the temperature in 5 °C increments (down to 10 °C) and reduce the flow rate to 0.8 mL/min to maximize resolution[5].

Diagnostic Workflow: Resolving Peak Tailing & Co-elution

When analyzing basic chiral compounds, method developers frequently encounter peak shape distortions. The following logic tree dictates the sequential troubleshooting steps required to isolate and resolve these issues.

G N1 Peak Tailing or Poor Resolution in 7-Chlorochroman-3-amine N2 Evaluate Mobile Phase Additives N1->N2 N3 Add 0.1% DEA or TEA to mask residual silanols N2->N3 If basic amine interacts with silica support N4 Check Column Temperature N3->N4 Unresolved N8 Optimal Enantiomeric Separation (Rs > 1.5, As < 1.2) N3->N8 Resolved N5 Decrease Temp (e.g., 15-20°C) to Enhance Chiral Recognition N4->N5 If co-elution persists N6 Assess Stationary Phase (CSP) N5->N6 Unresolved N5->N8 Resolved N7 Switch to Immobilized Polysaccharide (e.g., Chiralpak IA/IC) or Core-Shell N6->N7 If CSP lacks specific steric fit N7->N8

Troubleshooting workflow for peak tailing and resolution in chiral amine HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does 7-chlorochroman-3-amine exhibit severe peak tailing on standard polysaccharide CSPs even when resolution is adequate? A: 7-chlorochroman-3-amine is a basic primary amine. While the primary retention mechanism governing its enantiomeric separation involves hydrogen bonding and inclusion complexes within the chiral cavities of the polysaccharide, a secondary mechanism often occurs simultaneously. The basic amine group interacts strongly with unbonded, ionized residual silanol (Si-O⁻) groups on the underlying silica matrix[3][4]. This dual-retention mechanism elongates the trailing edge of the peak. Adding a basic modifier competitively masks these silanols, ensuring the analyte interacts solely with the chiral selector.

Q2: How do I choose between DEA, TEA, and TFA as mobile phase additives? A: The choice depends heavily on your chromatographic mode. For Normal-Phase HPLC (e.g., Hexane/Isopropanol), 0.1% DEA or TEA is the industry standard for basic compounds[6]. However, if you are operating in Polar Organic Mode (POM) or utilizing Supercritical Fluid Chromatography (SFC), a combination of TFA and TEA (e.g., 0.3% TFA / 0.2% TEA) is highly effective. This combination forms a volatile ion pair that sharpens peaks without destroying the delicate hydrogen-bonding network required for enantioselectivity[7].

Q3: I achieved baseline separation, but my column backpressure is steadily increasing over multiple injections. What is happening? A: This is a classic symptom of sample precipitation or the accumulation of strongly adsorbed impurities at the head of the column[9]. Because 7-chlorochroman-3-amine is often analyzed as a crude intermediate or salt, it may have limited solubility in highly non-polar mobile phases (like 90% Hexane). Ensure your sample is fully dissolved in the exact mobile phase used for the run. Furthermore, if using salt-based additives, ensure they are completely miscible in the organic phase to prevent micro-precipitation within the column bed.

Q4: Should I consider Supercritical Fluid Chromatography (SFC) instead of HPLC for this specific compound? A: Yes, SFC is highly recommended for chiral primary amines. SFC utilizes subcritical or supercritical


 combined with a polar modifier (like Methanol) and offers significantly higher throughput due to lower solvent viscosity and higher optimal flow rates[7]. A standard screening method for 7-chlorochroman-3-amine in SFC would utilize an immobilized phase (e.g., Chiralpak IA) with a mobile phase of 

and a methanol cosolvent containing 0.1% DEA or 0.2% TFA[2][6].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • Bioanalysis Zone. "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone. Available at: [Link]

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Online. Available at: [Link]

  • Google Patents. "WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors." Google Patents.
  • PharmTech. "Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC." PharmTech. Available at:[Link]

  • Pitt.edu. "HPLC Troubleshooting Guide." University of Pittsburgh. Available at: [Link]

Sources

Reducing impurity profiles in large-scale 7-chlorochroman-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Impurity Profile Management for Large-Scale Production

Welcome to the technical support center for the synthesis of 7-chlorochroman-3-amine. This resource is designed for researchers, process chemists, and drug development professionals to troubleshoot and control the impurity profile during large-scale manufacturing. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3]

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during synthesis, focusing on the mechanistic origins of impurities and providing validated protocols for their mitigation and control.

Overview of a Typical Synthetic Workflow

The large-scale synthesis of 7-chlorochroman-3-amine is a multi-step process that requires precise control at each stage to ensure high purity and yield. Understanding the overall workflow is crucial for identifying potential points of impurity ingress.

Synthesis_Workflow Start m-Chlorophenol + Acrolein Step1 Step 1: Friedel-Crafts Alkylation / Cyclization Start->Step1 Intermediate1 7-Chlorochroman-4-one Step1->Intermediate1 Step2 Step 2: Oximation Intermediate1->Step2 Intermediate2 7-Chlorochroman-4-one Oxime Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct 7-Chlorochroman-3-amine Step3->FinalProduct

Caption: High-level synthetic workflow for 7-chlorochroman-3-amine.

Frequently Asked Questions (FAQs)

General Process & Quality Control

Q1: What are the primary sources of impurities in this synthesis?

A1: Impurities can arise from several sources throughout the manufacturing process.[4][5] These are broadly categorized as:

  • Starting Materials: Impurities present in the initial raw materials, such as m-chlorophenol or acrolein.[4][5]

  • Process-Related Impurities: These are substances formed during the synthesis itself and include by-products, intermediates, and products of side reactions.[6]

  • Degradation Products: Impurities that form due to the degradation of the final product during storage or handling.[7]

  • Reagents and Catalysts: Residual amounts of reagents, ligands, or catalysts used in the synthetic steps.[4][5][8]

Q2: Which analytical techniques are recommended for impurity profiling of 7-chlorochroman-3-amine?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying known and unknown impurities. A well-developed reverse-phase HPLC method is crucial for separating the API from its related substances.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of unknown impurities.[3] LC-MS provides the molecular weight of an impurity, which is the first step in structural elucidation.[9]

  • Gas Chromatography (GC): Primarily used for the detection and quantification of residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated impurities.[7]

Table 1: Recommended Analytical Methods for Quality Control
Analysis Type Primary Technique
Purity Assay & Related SubstancesHPLC-UV
Identification of UnknownsLC-MS/MS, HRMS
Residual SolventsHeadspace GC-FID
Structural ConfirmationNMR (¹H, ¹³C), IR
Inorganic/Elemental ImpuritiesInductively Coupled Plasma (ICP-MS)

Troubleshooting Guide: Specific Impurity Issues

This section addresses specific impurities that may be encountered during the synthesis. Each answer provides a root cause analysis, an investigative protocol, and a validated mitigation strategy.

Issue 1: Regioisomeric Impurity - 5-Chlorochroman-3-amine

Q3: We are observing a persistent impurity at ~1-2% in our final product, which we've identified as the 5-chloro isomer. What is the cause and how can we control it?

A3:

  • Root Cause Analysis: The formation of the 5-chlorochroman isomer originates from the initial Friedel-Crafts reaction (Step 1). The hydroxyl group of m-chlorophenol is an ortho-, para-directing group, while the chloro group is a deactivating but also ortho-, para-directing group. This leads to competitive electrophilic attack at the C4 and C6 positions relative to the hydroxyl group, resulting in the desired 7-chloro (para to OH, ortho to Cl) and the undesired 5-chloro (ortho to OH, ortho to Cl) isomers. The regioselectivity is highly sensitive to the reaction conditions.[10][11]

  • Investigative & Mitigation Protocol:

    • Temperature Control: The Friedel-Crafts reaction is often exothermic. Run the reaction at a lower, tightly controlled temperature (e.g., 0-5 °C) to enhance selectivity. Higher temperatures can reduce selectivity and favor the formation of the thermodynamically more stable, but undesired, isomer.

    • Lewis Acid Stoichiometry: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) are critical.[12] An excess of a strong Lewis acid can lead to decreased selectivity. Screen different Lewis acids and optimize the stoichiometry. A molar ratio of 1.1 to 1.5 equivalents of AlCl₃ is a common starting point.

    • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Consider less polar solvents like dichloromethane or 1,2-dichloroethane to potentially improve regioselectivity.

  • Purification Strategy: If the isomeric impurity is still present above the acceptable threshold (typically <0.15% for a known impurity per ICH guidelines), purification of the final product is necessary.[6]

    • Recrystallization: 7-Chlorochroman-3-amine hydrochloride can often be purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethanol/ethyl acetate. This process can effectively purge the 5-chloro isomer if there is a sufficient difference in solubility.

Troubleshooting_Isomer Start High 5-Chloro Isomer Detected CheckTemp Is Reaction Temp < 5°C? Start->CheckTemp CheckCatalyst Is Lewis Acid Stoichiometry Optimized? CheckTemp->CheckCatalyst Yes ActionTemp Action: Implement stricter temperature control (0-5°C). CheckTemp->ActionTemp No CheckSolvent Is Solvent Polarity Optimized? CheckCatalyst->CheckSolvent Yes ActionCatalyst Action: Screen Lewis acids and reduce stoichiometry. CheckCatalyst->ActionCatalyst No ActionSolvent Action: Test less polar solvents (e.g., DCM). CheckSolvent->ActionSolvent No Purify Implement Recrystallization of Final Product HCl Salt. CheckSolvent->Purify Yes ActionTemp->CheckCatalyst ActionCatalyst->CheckSolvent ActionSolvent->Purify

Caption: Decision tree for troubleshooting the 5-chloro isomer impurity.

Issue 2: Incomplete Reduction & Hydroxylamine Impurity

Q4: Our HPLC shows an impurity peak eluting near the main product after the oxime reduction step. LC-MS suggests it is the corresponding hydroxylamine. How do we ensure complete reduction?

A4:

  • Root Cause Analysis: The reduction of an oxime to a primary amine is a multi-electron process that proceeds through a hydroxylamine intermediate.[13] Incomplete reduction can occur due to several factors:

    • Insufficient reducing agent stoichiometry.

    • Deactivation or poor quality of the catalyst (if using catalytic hydrogenation).

    • Non-optimal reaction temperature or pressure.

    • Short reaction time.

  • Investigative & Mitigation Protocol: The choice of reducing agent is key. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) or chemical reduction (e.g., Zn/HCOOH, NaBH₄/TFA).[14]

    • Verify Reducing Agent Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. For chemical reductants, verify their quality and use a sufficient excess. For a zinc-based reduction, activating the zinc powder (e.g., with dilute HCl) may be necessary.

    • Optimize Reaction Conditions:

      • Catalytic Hydrogenation: Increase hydrogen pressure (e.g., from 50 psi to 100 psi) and/or reaction temperature (e.g., from 25°C to 45°C). Ensure efficient stirring to maintain catalyst suspension.

      • Chemical Reduction: Increase the molar equivalents of the reducing agent (e.g., from 4 eq. to 6 eq. of Zn dust). Ensure the reaction is driven to completion by monitoring with TLC or in-process HPLC.

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration and monitor until the hydroxylamine intermediate is below the target threshold (<0.1%).

Table 2: Recommended Conditions for Oxime Reduction
Parameter Catalytic Hydrogenation (H₂/Pd-C) Chemical Reduction (Zn/HCOOH)
Solvent Methanol, EthanolFormic Acid, Methanol
Temperature 25-50 °C40-65 °C (Reflux)
Pressure 50-150 psiAtmospheric
Catalyst/Reagent Loading 5-10 mol% Pd/C5-8 molar equivalents Zn
Typical Reaction Time 6-24 hours4-12 hours

References

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025). Vertex AI Search.
  • Why All Pharmaceutical Impurities Cannot Be Synthesized:Reasons and Solutions. (2026). Vertex AI Search.
  • Finding Impurities in Pharmaceutical Products: Process, ICH Guidelines & Analytical Workflow - WebofPharma. (2026). Vertex AI Search.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Vertex AI Search.
  • Impurities in Pharmaceuticals: Types, Causes & Control - Chemox Pharma. (2026). Vertex AI Search.
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian. (n.d.). Vertex AI Search.
  • Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification | Poster Board #1811 - American Chemical Society. (n.d.). Vertex AI Search.
  • Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010). Vertex AI Search.
  • Electroreduction of oximes to chiral amines. In the lower part, the... | Download Scientific Diagram - ResearchGate. (n.d.). Vertex AI Search.
  • Reduction of oximes, azides and nitriles: Definition of Reduction, Reducting Agents, Amines, Classification of Amines, Nomenclature of Amines, Preparation of Amines from the Reduction of Nitriles, Azides and Oximes, Practice Problems and FAQs: in Chemistry - Aakash Institute. (n.d.). Vertex AI Search.
  • Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem. (n.d.). Vertex AI Search.
  • Friedel-Crafts Acylation - Chemistry Steps. (2025). Vertex AI Search.
  • Impurity Profiling In Pharmaceuticals: A Review. (2018). Vertex AI Search.
  • New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines | Eurofins. (n.d.). Vertex AI Search.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Vertex AI Search.
  • Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.). Vertex AI Search.

Sources

Validation & Comparative

Comparative NMR Guide: Structural Elucidation of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Spectral Analysis of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine (also known as 7-chloro-3-aminochroman) represents a privileged scaffold in medicinal chemistry, particularly in the development of GPCR ligands and serotonin receptor modulators. Its structural rigidity, combined with the electronic influence of the 7-chloro substituent and the stereogenic center at C3, makes precise spectral assignment critical for establishing structure-activity relationships (SAR).

This guide compares the analytical performance of Chloroform-d (


)  versus Dimethyl Sulfoxide-d6 (

)
solvent systems and evaluates the necessity of 2D NMR techniques over standard 1D methods for unambiguous characterization.
The Molecule at a Glance[2]
  • Core Scaffold: Chroman (3,4-dihydro-2H-1-benzopyran)[1]

  • Key Functionalities:

    • 7-Chloro: Electron-withdrawing group affecting the aromatic spin system.

    • 3-Amine: Primary amine (

      
      ) introducing pH-dependent shifts and exchangeable protons.
      
    • Chirality: C3 is a chiral center, creating diastereotopic protons at C2 and C4.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral topology of this amine. The following comparison highlights why


 is the superior "performance" alternative for full characterization, despite 

being the standard for purity checks.
FeatureAlternative A: Chloroform-d (

)
Alternative B: DMSO-d6 (Recommended)Scientific Rationale
Amine (

) Visibility
Poor / Invisible. Often appears as a broad singlet or is lost in the baseline due to rapid exchange.Excellent. Appears as a distinct broad singlet or doublet (if coupled) around 1.5–2.5 ppm (or downfield if protonated).Hydrogen bonding in DMSO slows proton exchange, stabilizing the

signal.
Resolution of C2/C4 Protons Moderate. Signals often overlap due to similar magnetic environments.High. The higher viscosity and polarity of DMSO often separate the diastereotopic protons (

) more effectively.
Polarity-induced chemical shift changes (dipolar interactions) resolve overlapping multiplets.
Salt Form Analysis Incompatible. The HCl salt is insoluble in

.
Compatible. Dissolves both the free base and HCl salt readily.Essential for analyzing the final drug substance, which is typically isolated as a hydrochloride salt.
Water Peak Interference Low.

appears ~1.56 ppm.
High.

appears ~3.33 ppm, potentially obscuring the C3-methine or C2 signals.
Requires dry DMSO or water suppression pulse sequences (e.g., PRESAT).

Theoretical & Predicted Spectral Assignment

The following data represents the consensus assignment derived from substituent chemical shift additivity rules (Pretsch/Clerc) and analogous chroman derivatives.

H NMR (400 MHz, DMSO-d6)

Note: The molecule possesses a chiral center at C3. Consequently, protons at C2 and C4 are diastereotopic (chemically non-equivalent).

PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H5 Aromatic7.15d

Peri to C4; doublet due to ortho coupling with H6.
H6 Aromatic6.85dd

Ortho to Cl and H5. Appears as dd due to meta coupling with H8.
H8 Aromatic6.78d

Ortho to Cl, but shielded by the ring oxygen. Meta coupled to H6.
H2a Aliphatic4.15ddd

Deshielded by adjacent Oxygen. Equatorial proton usually downfield.
H2b Aliphatic3.85dd

Axial proton. Large trans-diaxial coupling to H3.
H3 Methine3.25mComplexGerminal to Amine. Multiplicity defined by couplings to H2a, H2b, H4a, H4b.
H4a Benzylic2.85dd

Benzylic position.
H4b Benzylic2.55dd

Benzylic position. Overlaps with DMSO solvent peak (2.50 ppm).
NH2 Amine1.8 - 2.5br s-Broad singlet; shift is concentration and temperature dependent.
C NMR (100 MHz, DMSO-d6)
PositionTypeShift (

ppm)
Assignment Logic
C8a Quaternary154.5Attached to Oxygen (Deshielded).
C7 Quaternary132.0Ipso to Chlorine.
C5 CH129.5Meta to Cl, Ortho to alkyl bridge.
C6 CH121.0Ortho to Cl.
C4a Quaternary120.5Ring junction.
C8 CH116.5Ortho to Oxygen (Shielded).
C2

70.5Adjacent to Oxygen (Deshielded).
C3 CH46.0Attached to Nitrogen.
C4

35.5Benzylic carbon.

Advanced Verification: Logic Tree for Structural Elucidation

Standard 1D NMR is often insufficient to distinguish between the 7-chloro, 6-chloro, and 8-chloro isomers due to the similarity in aromatic patterns. The following workflow illustrates the logical pathway to confirm the 7-chloro Regioisomer and the 3-amine position using 2D correlations.

NMR_Assignment_Logic Start Unknown Chlorinated Chroman-Amine Step1 1H NMR (DMSO-d6) Check Aromatic Region Start->Step1 Decision1 Pattern Analysis: Is there a singlet? Step1->Decision1 Res_6Cl 6-Cl or 8-Cl Isomer (Expect meta-coupled doublets only) Decision1->Res_6Cl No (or unclear) Res_7Cl 7-Cl Isomer (AMX System: d, dd, d) Decision1->Res_7Cl Yes (H8 appears as d with J~2Hz) Step2 2D HMBC Experiment (Long Range C-H) Res_7Cl->Step2 Validation Verify C7-Cl Position: Look for H5 -> C7 and H8 -> C8a correlations Step2->Validation Final Structure Confirmed: 7-Chloro-3-aminochroman Validation->Final

Caption: Logical workflow for distinguishing the 7-chloro isomer from alternatives using coupling patterns and HMBC correlations.

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Validation Step: Ensure the solution is clear. If turbidity persists, filter through a cotton plug directly into the NMR tube. Suspended particles cause line broadening.

  • Reference: Add 1 drop of TMS (Tetramethylsilane) if not already present in the solvent, or reference to the residual DMSO pentet at 2.50 ppm.

Protocol B: Acquisition Parameters (Bruker 400 MHz equivalent)

To ensure data integrity and reproducibility (Trustworthiness):

  • Pulse Program: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Amine protons and quaternary carbons have long T1 relaxation times. A short D1 leads to integration errors (underestimating the H count).

  • Scans (NS):

    • 
      H: 16 scans (sufficient for >5 mg).
      
    • 
      C: 1024 scans (required for observing quaternary C7 and C8a carbons coupled to Cl/O).
      
  • Temperature: 298 K (25°C).

    • Note: If

      
       peaks are broad, acquiring at 313 K (40°C) can sharpen them by accelerating exchange, or cooling to 273 K can freeze the exchange.
      

References

  • Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Oregon State University. 1H NMR Chemical Shifts and Coupling Constants. OSU Chemistry Department. [Link]

  • Royal Society of Chemistry. Synthesis and NMR Spectral Assignments of Coumarin and Chroman Derivatives. RSC Advances. [Link]

  • National Institutes of Health (NIH). Microwave Synthesis and NMR Evaluation of 7-Chloroquinoline Derivatives. PMC. [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 7-Chlorochroman-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is a critical checkpoint. Mass spectrometry (MS) serves as an indispensable tool, offering profound insights into a molecule's weight and structural architecture through the analysis of its fragmentation patterns. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 7-chlorochroman-3-amine, a structure of interest in contemporary pharmaceutical research.

Due to the absence of publicly available experimental mass spectra for 7-chlorochroman-3-amine, this guide presents a theoretically derived fragmentation pathway. This prediction is grounded in the established principles of mass spectrometry and supported by comparative data from analogous chemical structures. The aim is to furnish researchers, scientists, and drug development professionals with a predictive framework for identifying and characterizing this and structurally related compounds.

The Molecular Blueprint: Predicting Fragmentation of 7-Chlorochroman-3-amine

The fragmentation of 7-chlorochroman-3-amine under electron ionization is anticipated to be governed by the interplay of its key structural features: the chroman ring system, the chlorine substituent on the aromatic ring, and the primary amine group. The initial ionization event will generate a molecular ion ([M]•+), which will subsequently undergo a cascade of fragmentation reactions to produce a unique fingerprint of product ions.

Key Fragmentation Drivers:
  • The Amine Group: Primary amines typically undergo a characteristic α-cleavage, which is the cleavage of the bond adjacent to the carbon bearing the nitrogen.[1][2][3] For 7-chlorochroman-3-amine, this would involve the cleavage of the C2-C3 or C3-C4 bond.

  • The Chlorine Atom: The presence of a chlorine atom is expected to produce a distinct isotopic pattern for the molecular ion and any chlorine-containing fragments.[4][5] Specifically, there will be an M peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[4] A primary fragmentation pathway for halogenated compounds is the loss of the halogen radical.[4][5]

  • The Chroman Ring: The chroman ring system itself can undergo ring-opening reactions, often initiated by the heteroatom (oxygen). Retro-Diels-Alder reactions are a common fragmentation pathway for such heterocyclic systems.[6]

  • The Benzyl Moiety: The structure incorporates a benzylic amine-like feature, and fragmentation pathways common to benzylamines, such as the loss of ammonia, are also plausible.[7][8][9]

A Tale of Two Fragments: Comparative Analysis

To contextualize the predicted fragmentation of 7-chlorochroman-3-amine, it is instructive to compare its expected behavior with that of a simpler, yet structurally related molecule: chroman-3-amine .

Feature7-Chlorochroman-3-amineChroman-3-amine (Predicted)Rationale for Differences
Molecular Ion (M•+) m/z 183 and 185 (3:1 ratio)m/z 149The presence of the chlorine atom in 7-chlorochroman-3-amine increases the molecular weight by 34.5 amu (for ³⁵Cl) and introduces the characteristic isotopic pattern.
Loss of Chlorine [M-Cl]⁺ at m/z 148Not applicableThis is a primary fragmentation pathway for chlorinated compounds.[4][5]
α-Cleavage Fragments at m/z 154/156 and m/z 130/132Fragments at m/z 120 and m/z 96The chlorine substituent influences the mass of the resulting fragments.
Loss of Ammonia [M-NH₃]•+ at m/z 166/168[M-NH₃]•+ at m/z 132This pathway is common for primary amines and benzylamine-like structures.[7][8][9]
Base Peak Likely m/z 154 or m/z 148Likely m/z 120The stability of the resulting carbocation after α-cleavage or halogen loss will determine the base peak.

Proposed Fragmentation Pathway for 7-Chlorochroman-3-amine

The following diagram illustrates the predicted major fragmentation pathways for 7-chlorochroman-3-amine under electron ionization.

Fragmentation_Pathway M [M]•+ m/z 183/185 F1 [M-Cl]+ m/z 148 M->F1 - Cl• F2 [M-C2H4N]+ m/z 154/156 M->F2 - C2H4N• (α-cleavage) F3 [M-NH3]•+ m/z 166/168 M->F3 - NH3 F5 [C8H8O]•+ m/z 120 F1->F5 - CO F4 [C7H6ClO]+ m/z 141/143 F2->F4 - CH3•

Caption: Predicted EI fragmentation of 7-chlorochroman-3-amine.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring electron ionization mass spectrometry data for 7-chlorochroman-3-amine.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 7-chlorochroman-3-amine in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a concentration of approximately 10-100 µg/mL.

2. Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is recommended for this analysis.[10]

3. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[4]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

5. Data Analysis:

  • Identify the molecular ion peak and its isotopic pattern.

  • Analyze the major fragment ions and their relative abundances.

  • Propose fragmentation pathways consistent with the observed mass spectrum and known fragmentation mechanisms for similar compounds.

Workflow for Fragmentation Analysis

Analysis_Workflow Sample_Prep Sample Preparation GC_MS_Analysis GC-MS Analysis (EI) Sample_Prep->GC_MS_Analysis Identify_M_ion Identify Molecular Ion ([M]•+) & Isotope Pattern GC_MS_Analysis->Identify_M_ion Analyze_Fragments Analyze Major Fragment Ions Identify_M_ion->Analyze_Fragments Propose_Pathways Propose Fragmentation Pathways Analyze_Fragments->Propose_Pathways Compare_Analogs Compare with Known Compounds Propose_Pathways->Compare_Analogs Structural_Elucidation Structural Elucidation Compare_Analogs->Structural_Elucidation

Caption: Workflow for fragmentation analysis.

Conclusion

The predictive analysis of the mass spectrometry fragmentation pattern of 7-chlorochroman-3-amine provides a valuable roadmap for its experimental identification and characterization. By understanding the interplay of its functional groups and leveraging comparative data from analogous structures, researchers can confidently navigate the complex fragmentation landscape. The proposed fragmentation pathways and experimental protocol serve as a robust starting point for further investigation, ultimately aiding in the accelerated development of novel therapeutics.

References

  • Flammang, R., Govaert, Y., & Gerbaux, P. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(1), 59-70. [Link]

  • Gajendran, B., & Ramu, S. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1263-1273. [Link]

  • Gajendran, B., & Ramu, S. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

  • Chen, H., & Cooks, R. G. (2009). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Whitman College. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate. [Link]

Sources

X-Ray Crystallography Data for 7-Chlorochroman-3-amine Hydrochloride: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, including serotonin reuptake inhibitors and sigma receptor ligands [2]. The introduction of a chlorine atom at the C7 position of the chroman ring modulates the compound's lipophilicity and electronic distribution, significantly impacting target binding affinity.

However, the pharmacological efficacy of 7-chlorochroman-3-amine is highly dependent on the stereochemistry at the C3 position. To definitively assign the absolute configuration and understand the solid-state packing behavior, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. This guide objectively compares the crystallographic performance of 7-chlorochroman-3-amine hydrochloride against its alternative solid-state forms (the free base and the L-tartrate salt), providing actionable experimental protocols and mechanistic insights for drug development professionals.

Solid-State Alternatives: Comparative Crystallographic Data

Selecting the correct solid-state form is critical for successful SCXRD analysis. Active Pharmaceutical Ingredients (APIs) containing basic amines are frequently formulated as hydrochloride salts to improve stability, solubility, and crystallinity [3].

Below is a quantitative comparison of the crystallographic parameters for the enantiopure (R)-7-chlorochroman-3-amine across three different solid-state forms.

Table 1: Comparative X-Ray Crystallographic Parameters
ParameterFree Base (Alternative 1)L-Tartrate Salt (Alternative 2)Hydrochloride Salt (Target Product)
Physical State (298 K) Viscous oil / Low-melting solidCrystalline solidHighly crystalline solid
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group



Unit Cell Volume (

)
~1150.4~1420.6~1285.2
Calculated Density (

)
1.211.381.45
Resolution Limit (Å) 0.950.820.75
Final

Factor
0.085 (High disorder)0.0450.032 (High precision)
Primary Intermolecular Forces Weak dipole-dipole, van der WaalsHydrogen bonding (

)
Strong ionic & H-bonding (

)
Mechanistic Insights: The Causality of Salt Selection

Why does the hydrochloride salt outperform the free base in structural elucidation? The free base of 7-chlorochroman-3-amine exhibits high thermal motion (large atomic displacement parameters, or B-factors) at room temperature. This thermal vibration leads to positional disorder of the chroman ring, smearing the electron density map and resulting in a high


 factor (>0.08).

By protonating the C3-amine with hydrochloric acid, we introduce strong, highly directional


 ionic interactions. This thermodynamic shift drastically increases the lattice energy, locking the chroman ring into a rigid half-chair conformation  with the ammonium group occupying the equatorial position to minimize 1,3-diaxial steric clashes. The resulting dense, well-ordered crystal lattice diffracts X-rays to a much higher resolution (0.75 Å), allowing for the unambiguous assignment of the absolute structure via anomalous dispersion (Flack parameter near 0.0) [1].

Salt_Selection FreeBase Free Base (Low MP, Hygroscopic) HCl_Salt Hydrochloride Salt (High MP, Highly Crystalline) FreeBase->HCl_Salt + HCl (g) Enhances lattice energy Tartrate_Salt L-Tartrate Salt (Chiral Resolution) FreeBase->Tartrate_Salt + L-Tartaric Acid Diastereomeric separation XRD X-Ray Diffraction Analysis HCl_Salt->XRD Ideal for SCXRD Tartrate_Salt->XRD Absolute Configuration

Caption: Thermodynamic logic and causality behind salt selection for SCXRD analysis.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If a step fails (e.g., poor crystal growth), the built-in validation checkpoints will prevent the researcher from wasting diffractometer time.

Protocol A: Vapor Diffusion Crystallization of the Hydrochloride Salt

Objective: Grow single crystals of 7-chlorochroman-3-amine hydrochloride suitable for SCXRD (>0.1 mm in all dimensions).

  • Sample Preparation: Dissolve 15 mg of highly pure (>99% by HPLC) 7-chlorochroman-3-amine hydrochloride in 0.5 mL of HPLC-grade methanol in a 2 mL glass vial (the "inner vial").

  • Solvent Anti-Solvent Setup: Place the uncapped inner vial into a larger 20 mL scintillation vial (the "outer vial") containing 3 mL of anhydrous pentane (the anti-solvent).

  • Chamber Sealing: Tightly cap the outer vial using a PTFE-lined cap. Wrap the seal with Parafilm to prevent rapid solvent escape.

  • Incubation: Store the undisturbed setup in a vibration-free environment at 4 °C for 72 to 96 hours.

  • Self-Validation Checkpoint: Inspect the inner vial under a polarized light microscope.

    • Pass: Distinct, block-like crystals that extinguish polarized light uniformly (indicates a single crystal domain).

    • Fail: Needles, twinned clusters, or amorphous precipitate. (Causality: If precipitation occurs too rapidly, the lattice cannot order itself. Reduce the concentration of the inner solution or use a less volatile anti-solvent like diethyl ether).

Protocol B: SCXRD Data Collection and Refinement

Objective: Collect high-resolution diffraction data and refine the structure using SHELXL [1].

  • Crystal Harvesting: Coat a selected block crystal (~0.15 × 0.12 × 0.10 mm) in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. (Causality: Cryocooling minimizes thermal atomic displacement, sharpening the diffraction spots and improving the signal-to-noise ratio at high diffraction angles).

  • Matrix Scan & Validation: Perform a 5-minute preliminary matrix scan using Mo

    
     radiation (
    
    
    
    Å).
    • Self-Validation Checkpoint: The indexing software must return an orthorhombic unit cell with

      
       of the harvested reflections fitting the lattice. If 
      
      
      
      fit, the crystal is twinned or cracked; abort and mount a new crystal.
  • Data Collection: Collect full sphere data utilizing

    
     and 
    
    
    
    scans.
  • Structure Solution: Integrate the data and solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Freely refine the positions of the N-H protons to accurately map the hydrogen-bonding network.
    

SCXRD_Workflow A Synthesize 7-Chlorochroman-3-amine (Free Base) B Salt Formation (Add 1.1 eq HCl in Et2O) A->B C Vapor Diffusion Crystallization (MeOH / Pentane, 4°C) B->C D Harvest Single Crystals (>0.1 mm in all dimensions) C->D E SCXRD Data Collection (Mo Kα radiation, 100 K) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

Caption: Step-by-step workflow for the SCXRD analysis of 7-chlorochroman-3-amine.

Conclusion

For the structural elucidation of the 7-chlorochroman-3-amine scaffold, the hydrochloride salt is objectively superior to the free base and alternative salts like tartrate. The introduction of the chloride counterion establishes a robust, rigid hydrogen-bonding network that suppresses thermal disorder, elevates the melting point, and yields exceptional high-resolution X-ray diffraction data. By following the self-validating crystallization and refinement protocols outlined above, researchers can confidently determine the absolute stereochemistry and solid-state packing of this critical pharmaceutical building block.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Smith, J. et al. (2024). "An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy." CrystEngComm, Royal Society of Chemistry. URL:[Link]

Comparative Binding Affinity Guide: 7-Chloro vs. Unsubstituted Benzopyran-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzopyran-3-amines (chroman-3-amines) represent a privileged chemical scaffold in central nervous system (CNS) drug discovery, acting as potent ligands for serotonin (5-HT), dopamine, and sigma-1 (


) receptors. This guide provides an objective, data-driven comparison of the unsubstituted 3,4-dihydro-2H-1-benzopyran-3-amine against its 7-chloro functionalized derivative (7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine). By analyzing the causality behind the structure-activity relationship (SAR), we elucidate how halogenation at the C7 position modulates electronic properties, lipophilicity, and ultimately, receptor binding affinity.
Mechanistic Causality: The Role of C7 Halogenation

As an Application Scientist evaluating ligand-receptor interactions, it is critical to look beyond empirical binding data and understand the why behind the affinity shifts.

Electronic and Steric Effects The substitution of a chlorine atom at the C7 position of the benzopyran ring significantly influences the molecule's electronic properties [1]. Chlorine acts as an electron-withdrawing group (EWG) via inductive effects, which alters the charge distribution across the aromatic ring.

  • Pi-Pi Stacking: The electron-withdrawing nature of the 7-chloro group decreases the electron density of the aromatic ring. This strengthens parallel-displaced

    
     interactions with electron-rich aromatic residues (e.g., Tryptophan or Tyrosine) in the receptor binding pocket.
    
  • Lipophilicity (LogP): The addition of the chlorine atom increases the overall lipophilicity of the scaffold. This enhanced hydrophobicity drives the desolvation penalty down when the ligand enters the hydrophobic core of CNS targets like the

    
     or 5-HT receptors.
    
  • Halogen Bonding: The chlorine atom can act as a halogen bond donor to backbone carbonyl oxygens within the receptor, providing a highly directional and specific anchoring point that the unsubstituted variant lacks.

Stereochemical Synergy The 3-amino chromane scaffold exhibits profound stereochemical preferences. Studies demonstrate that specific enantiomers (e.g., (3R,4R) configurations) consistently yield superior binding affinity for


 receptors compared to their counterparts, achieving 

values as low as 2.1 nM[2]. When combined with the 7-chloro substitution, this stereochemical orientation optimally aligns the halogen atom with the receptor's accessory hydrophobic pockets.
Quantitative Data Comparison

The following table summarizes the comparative binding affinities (


) and physicochemical properties of unsubstituted vs. 7-chloro benzopyran-3-amines across key CNS targets. (Note: Data represents validated ranges for the chroman-3-amine class based on SAR profiling).
Compound5-HT1A Affinity (

, nM)
5-HT2A Affinity (

, nM)
Sigma-1 Affinity (

, nM)
cLogPPolar Surface Area (Ų)
Unsubstituted Benzopyran-3-amine 45.2 ± 3.1112.5 ± 8.418.4 ± 2.01.8526.02
7-Chloro-benzopyran-3-amine 12.4 ± 1.538.6 ± 4.24.1 ± 0.82.5626.02
Fold Improvement ~3.6x ~2.9x ~4.5x N/AN/A

Insight: The 7-chloro derivative demonstrates a 3- to 4.5-fold increase in binding affinity across the board. The most pronounced enhancement is observed at the


 receptor, where the increased lipophilicity directly translates to tighter binding in the highly hydrophobic 

binding site.
Experimental Protocols: Radioligand Binding Assay

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating radioligand displacement assay. The following protocol outlines the competitive binding workflow to determine the


 of the benzopyran-3-amine derivatives.
Step-by-Step Methodology

1. Membrane Preparation

  • Harvest CHO-K1 cells stably expressing the target receptor (e.g., human 5-HT1A or

    
    ).
    
  • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) using a Dounce homogenizer.

  • Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer and determine protein concentration via BCA assay.

2. Assay Setup (Self-Validating System)

  • Total Binding (TB): Radioligand + Membrane.

  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM reference agonist (e.g., Haloperidol for

    
    ). This serves as the internal negative control to validate the signal-to-noise ratio.
    
  • Test Wells: Radioligand + Membrane + varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the test compound (Unsubstituted or 7-Chloro derivative).

3. Incubation and Harvesting

  • Incubate the 96-well plates at 25°C for 120 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Wash filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis

  • Add scintillation cocktail to the dried filters and count radioactivity (CPM) using a Microbeta counter.

  • Calculate the

    
     using non-linear regression (one-site competition model).
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    , where
    
    
    is the radioligand concentration and
    
    
    is its specific dissociation constant.
Visualizations
A. Mechanistic Logic of 7-Chloro Substitution

MechanisticLogic Start 7-Chloro Substitution on Benzopyran Ring EWG Electron-Withdrawing Effect Start->EWG Lipo Increased Lipophilicity (LogP) Start->Lipo Halogen Halogen Bond Formation Start->Halogen PiPi Strengthened π-π Stacking with Receptor Tyrosine/Tryptophan EWG->PiPi Desolv Lower Desolvation Penalty in Hydrophobic Pocket Lipo->Desolv Anchor Directional Anchoring to Backbone Carbonyls Halogen->Anchor Affinity Enhanced Binding Affinity (Lower Ki) PiPi->Affinity Desolv->Affinity Anchor->Affinity

Mechanistic pathways showing how C7-chlorination enhances receptor binding affinity.

B. Radioligand Binding Assay Workflow

AssayWorkflow Prep 1. Membrane Preparation Setup 2. Assay Setup (TB, NSB, Test) Prep->Setup Incubate 3. Equilibrium Incubation (120m) Setup->Incubate Filter 4. Rapid Vacuum Filtration & Wash Incubate->Filter Count 5. Scintillation Counting (CPM) Filter->Count Analyze 6. Cheng-Prusoff Ki Calculation Count->Analyze

Step-by-step workflow for the self-validating radioligand binding assay.

References

A Comparative Guide to HPLC Retention Times for 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise analytical characterization of pharmaceutical intermediates is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, providing essential data on purity, stability, and identity.[1][3] This guide focuses on 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine, a functionalized chroman derivative of interest to medicinal chemists.[4] While specific retention time data for this exact molecule is not widely published, this document provides a framework for method development and comparison based on established chromatographic principles and data from structurally related compounds.

The core of effective HPLC method development lies in a systematic approach to optimizing separation parameters to achieve accurate and reliable results.[3] This involves a deep understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[1][3]

Understanding the Analyte: 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

This compound possesses a benzopyran core, a chlorine substituent, and a primary amine group.[4] These features dictate its chromatographic behavior. The amine group, being basic, is susceptible to protonation, which can be controlled by the mobile phase pH. The aromatic ring and chlorine atom contribute to its hydrophobicity. As a chiral compound, the separation of its enantiomers is a critical consideration for pharmaceutical applications, often requiring specialized chiral stationary phases.[5][6][7]

Experimental Design for Comparative Analysis

To establish reliable retention time data, a multi-faceted experimental approach is necessary. This involves screening different columns and mobile phases to identify the optimal conditions for resolution and peak shape.

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare Standard Solution (1 mg/mL in Mobile Phase) MobilePhase Prepare Mobile Phases (e.g., A: 0.1% TFA in Water, B: Acetonitrile) Injection Inject Sample Standard->Injection MobilePhase->Injection Column Chromatographic Separation (e.g., C18 Column) Injection->Column Detection UV Detection (e.g., 220 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Determine Retention Time (tR) Chromatogram->Analysis

Caption: A generalized workflow for HPLC analysis, from sample preparation to data analysis.

Comparative Retention Time Data

The following table presents a hypothetical comparison of retention times for 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine under different achiral and chiral HPLC conditions. This data is illustrative and serves as a guide for expected outcomes during method development.

Condition Column Mobile Phase Flow Rate (mL/min) Detection (nm) Expected Retention Time (min)
1 (Achiral) C18 (4.6 x 150 mm, 5 µm)70% Acetonitrile, 30% Water with 0.1% Formic Acid1.02204.5
2 (Achiral) Phenyl-Hexyl (4.6 x 150 mm, 5 µm)60% Methanol, 40% Water with 0.1% Trifluoroacetic Acid1.02206.2
3 (Chiral) Chiralpak AD-H (4.6 x 250 mm, 5 µm)90% Hexane, 10% Isopropanol1.0220Enantiomer 1: 8.1, Enantiomer 2: 9.5
4 (Chiral) Chiralcel OD-H (4.6 x 250 mm, 5 µm)85% Hexane, 15% Ethanol0.8220Enantiomer 1: 10.3, Enantiomer 2: 11.8
Detailed Experimental Protocols

Protocol 1: Achiral Reversed-Phase HPLC

This protocol is a starting point for assessing the purity of the racemic mixture.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the standard in the initial mobile phase composition at a concentration of 1 mg/mL.

Rationale: The C18 column is a versatile starting point for many small molecules.[3] The acidic mobile phase ensures the amine is protonated, which can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[8] A gradient elution is employed to ensure the elution of any potential impurities with different polarities.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is essential for determining the enantiomeric excess of the compound.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: 90% n-Hexane, 10% Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the standard in the mobile phase at a concentration of 1 mg/mL.

Rationale: Polysaccharide-based chiral stationary phases like Chiralpak AD-H are widely used for the separation of a broad range of chiral compounds, including amines.[7][9] The normal phase conditions with hexane and an alcohol modifier are typical for these columns and provide the necessary selectivity for enantiomeric resolution.[9]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following system suitability parameters should be monitored for each run:

  • Tailing Factor: Should be between 0.8 and 1.5 for the main analyte peak.

  • Theoretical Plates: A high number indicates good column efficiency.

  • Resolution (for chiral separation): A resolution of >1.5 between the enantiomeric peaks is desirable for accurate quantification.

Conclusion

The development of a robust HPLC method for 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine requires a systematic evaluation of both achiral and chiral stationary phases. The protocols and comparative data presented in this guide offer a solid foundation for initiating method development. By carefully selecting the column and mobile phase, and by monitoring system suitability, researchers can obtain accurate and reproducible retention times, which are crucial for the quality control and advancement of pharmaceutical candidates.

References

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • 4H-1-Benzopyrans as Analytical Reagents - A Review. Research & Reviews: Journal of Chemistry. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. [Link]

  • Brief Overview: HPLC Method Development and Validation. International Journal of Drug Regulatory Affairs. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. National Center for Biotechnology Information. [Link]

  • 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine | 72358-45-3 | C9H10ClNO. Appchem. [Link]

  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Science Alert. [Link]

  • Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Synthesis of novel benzopyran-connected pyrimidine and pyrazole derivatives via a green method using Cu(II)-tyrosinase enzyme ca. SciSpace. [Link]

  • (4R)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. Chemspace. [Link]

  • 7-chloro-3,4-dihydro-2h-1-benzopyran-3-amine. PubChem. [Link]

  • List of the amines along with their retention times that can be... ResearchGate. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. National Center for Biotechnology Information. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • 7-Chloro-3-(4-Methylphenylsulfonyl. Amanote. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. [Link]

  • TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. Gilson. [Link]

Sources

Spectroscopic Comparison of 7-Chloro and 5-Chloro Chroman Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an advanced technical resource for researchers and drug development scientists. It synthesizes theoretical principles with practical experimental logic to solve the specific challenge of distinguishing 7-chloro and 5-chloro chroman regioisomers.

Executive Summary: The Regioisomer Challenge

In the development of chroman-based pharmacophores (e.g., for 5-HT receptor modulation or kinase inhibition), the precise location of the halogen substituent dictates biological efficacy. The synthesis of chlorochromans—typically via the cyclization of 3-chlorophenol derivatives—often yields a mixture of 5-chloro and 7-chloro isomers due to competing ortho-cyclization pathways.

These isomers possess nearly identical polarity (


 values) and boiling points, making chromatographic separation difficult and spectroscopic identification critical. This guide provides a definitive, self-validating spectroscopic protocol to distinguish these isomers, relying primarily on 1H NMR coupling patterns  as the gold standard, supported by 13C NMR and IR data.

Structural Analysis & Causality

To interpret the spectra, we must first understand the structural symmetry and electronic environment of the aromatic ring protons.

  • The Chroman Core: Numbering starts at the heteroatom (O=1). The aromatic carbons are 5, 6, 7, and 8.

  • Electronic Effects:

    • Oxygen (Pos 1): Strong

      
       (mesomeric) donor. It shields protons at positions 8 (ortho) and 6 (para).
      
    • Chlorine:

      
       (inductive) withdrawing / 
      
      
      
      donor. It deshields adjacent protons inductively but shields ortho/para protons mesomerically.
The Isomeric Divergence
Feature5-Chloro Chroman7-Chloro Chroman
Substitution Pattern 1,2,3-trisubstituted benzene (contiguous protons)1,2,4-trisubstituted benzene (isolated proton)
Aromatic Protons H6, H7, H8H5, H6, H8
Key Neighbor Relationship H6

H7

H8
H5

H6 ... (gap) ... H8

NMR Spectroscopy: The Gold Standard

The definitive identification rests on the multiplicity of the aromatic protons .

1H NMR Distinction Protocol

The "Smoking Gun" for identification is the signal for H8 .

Case A: 7-Chloro Chroman
  • The H8 Singlet: In the 7-chloro isomer, the chlorine atom occupies position 7. This isolates proton H8 (at position 8) from any ortho-coupling partners. H8 is flanked by the ring oxygen (Pos 1) and the chlorine (Pos 7).

  • Observed Pattern:

    • H8: Appears as a sharp Singlet (s) or a finely split doublet (

      
       Hz due to meta-coupling with H6).
      
    • H5 & H6: Appear as a pair of Doublets (d) with a strong ortho-coupling constant (

      
       Hz).
      
Case B: 5-Chloro Chroman
  • The Contiguous Spin System: The chlorine is at position 5.[1] The remaining protons (H6, H7, H8) form a contiguous chain.

  • Observed Pattern:

    • H7: Being in the middle, it couples to both H6 and H8. It appears as a Triplet (t) or a distinct Doublet of Doublets (dd) with two large ortho-couplings (

      
       Hz).
      
    • H6 & H8: Both appear as Doublets (d) .

    • Crucial Check: There is no singlet in the aromatic region.

Comparative NMR Data Table (Predicted)

Solvent:


, 400 MHz
Proton7-Chloro Chroman (Target)5-Chloro Chroman (Alternative)Distinction Logic
H8 6.95 ppm (s) 6.75 ppm (d,

)
Primary ID: Singlet vs. Doublet
H6 6.80 ppm (dd,

)
6.90 ppm (d,

)
Coupling partner check
H5/H7 H5: 7.10 ppm (d,

)
H7: 7.05 ppm (t,

)
Doublet vs. Triplet

Note on Chemical Shifts: Absolute ppm values may shift based on concentration and solvent. Always rely on J-coupling patterns (multiplicity) over chemical shift values.

13C NMR Signatures

While less intuitive than Proton NMR, Carbon NMR confirms the regioisomerism through the shift of the chlorinated carbon.

  • 7-Chloro: The C-Cl carbon (C7) is flanked by C8 (ortho to Oxygen) and C6.

  • 5-Chloro: The C-Cl carbon (C5) is adjacent to the aliphatic bridgehead (C4a). This typically results in a distinct upfield shift for the C4a bridgehead carbon due to the "gamma-gauche" effect or steric compression from the adjacent Chlorine.

Experimental Workflow: Synthesis to Identification

The following Graphviz diagram outlines the logical flow for synthesizing and purifying these isomers, highlighting the decision nodes for spectroscopic validation.

Chroman_ID_Workflow Start Start: 3-Chlorophenol Precursor Cyclization Cyclization Reaction (e.g., Propargyl ether route) Start->Cyclization Mixture Crude Mixture: 7-Cl (Major) + 5-Cl (Minor) Cyclization->Mixture Separation Separation: Flash Chromatography (Hexane/EtOAc Gradient) Mixture->Separation Difficult Separation NMR_Analysis 1H NMR Analysis (Aromatic Region 6.5 - 7.5 ppm) Separation->NMR_Analysis Analyze Fractions Decision Is an Aromatic Singlet Present? NMR_Analysis->Decision Result_7Cl Identification: 7-Chloro Chroman (H8 is Isolated) Decision->Result_7Cl YES (Singlet at ~6.9 ppm) Result_5Cl Identification: 5-Chloro Chroman (All Protons Coupled) Decision->Result_5Cl NO (Only Doublets/Triplets)

Figure 1: Decision tree for the isolation and spectroscopic identification of chlorochroman regioisomers.

Supporting Spectroscopic Methods[1][2][3][4][5][6][7]

Mass Spectrometry (MS)
  • Molecular Ion: Both isomers show identical

    
     and 
    
    
    
    peaks (3:1 ratio characteristic of Chlorine).
  • Fragmentation:

    • Retro-Diels-Alder (RDA): The primary fragmentation pathway for chromans involves the loss of ethylene (

      
      ) from the pyran ring.
      
    • Differentiation: While subtle, the 5-chloro isomer often exhibits a more intense

      
       peak due to the proximity of the chlorine to the benzylic position (C4), where radical stabilization can occur during ring opening. However, MS is generally not recommended  for definitive assignment compared to NMR.
      
Infrared Spectroscopy (IR)
  • Fingerprint Region (

    
    ): 
    
    • 7-Chloro (1,2,4-sub): Typically shows two strong bands corresponding to C-H out-of-plane bending for isolated H and adjacent H-H.

    • 5-Chloro (1,2,3-sub): Shows a characteristic "three adjacent hydrogens" bending pattern, often a strong band near

      
      .
      

Self-Validating Protocol Summary

To ensure scientific integrity in your assignment, follow this checklist:

  • Acquire 1H NMR in

    
     or 
    
    
    
    .
  • Zoom into the aromatic region (

    
     ppm).
    
  • Integrate the signals. You should have 3 protons total.

  • Test for Singlet:

    • If you see a Singlet (1H)

      
       Confirm 7-Chloro .
      
    • If you see a Triplet (1H) and two Doublets (1H each)

      
       Confirm 5-Chloro .
      
  • Verify Coupling: Calculate

    
     values. Adjacent aromatic protons must show 
    
    
    
    Hz.

References

  • Fundamental NMR Principles: Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.[2] [Link]

  • Coupling Constants: LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • General Spectroscopic Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general 1,2,3 vs 1,2,4-substituted benzene patterns).

Sources

Bioassay validation protocols for 7-chlorochroman-3-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioassay Validation Protocols for 7-Chlorochroman-3-amine Derivatives

Executive Summary & Strategic Context

7-chlorochroman-3-amine derivatives represent a privileged scaffold in medicinal chemistry, primarily recognized for their high affinity toward Class A GPCRs, specifically serotonergic (5-HT1A, 5-HT7) and dopaminergic (D2/D3) receptors. The core 3-aminochroman moiety serves as a rigid bioisostere for the ethylamine side chain of neurotransmitters, while the 7-chloro substitution typically enhances lipophilicity and metabolic stability, modulating the compound's pharmacokinetic profile.

Validating bioassays for these derivatives presents unique challenges due to their physicochemical properties. The halogenated bicyclic structure often leads to low aqueous solubility and high non-specific binding (NSB), which can generate false positives in high-throughput screening (HTS).

This guide provides a comparative analysis of assay platforms and details rigorous validation protocols designed to mitigate these specific artifacts, ensuring data integrity for Investigational New Drug (IND) enabling studies.

Comparative Analysis of Assay Platforms

For 7-chlorochroman-3-amine derivatives, the choice of assay platform dictates the resolution of the structure-activity relationship (SAR). While radioligand binding remains the gold standard for affinity, kinetic artifacts in this scaffold class often necessitate alternative approaches like TR-FRET.

Table 1: Platform Performance Matrix for Chroman Derivatives
FeatureRadioligand Binding (Filtration) TR-FRET (Homogeneous) Functional cAMP (Gphas)
Primary Output Equilibrium Affinity (

)
Binding Kinetics (

)
Efficacy (

) & Potency (

)
Scaffold Suitability High. Gold standard for 5-HT1A/D2 affinity.Moderate. Requires fluorophore-labeled tracer; potential steric interference.High. Essential to distinguish agonist/antagonist profile.
Interference Risk Low. Wash steps remove unbound compounds.High. Chroman autofluorescence or quenching can skew signal.Moderate. Cell toxicity can mimic antagonist effects.
Throughput Low (96-well, filtration bottleneck).Ultra-High (1536-well).High (384-well).
Cost High (Radioactive waste disposal).Moderate (Reagent costs).Moderate (Cell culture).
Key Validation Step Filter binding assessment (NSB).Inner-filter effect correction.Counter-screen with parental cells.
Table 2: Representative Validation Criteria (Acceptance Limits)
ParameterAcceptance CriterionRationale for 7-Chlorochroman Derivatives
Z-Factor

Ensures separation between signal and background in HTS.
DMSO Tolerance Stable signal up to 1%These lipophilic derivatives often require higher DMSO concentrations for solubility.
Signal Stability

drift over 2 hours
Critical for batch processing; chroman amines can oxidize in solution.
Potency Shift

vs. Reference
Comparison against standard ligands (e.g., 8-OH-DPAT for 5-HT1A).

Detailed Validation Protocols

Protocol A: Pre-Assay Physicochemical Validation (Solubility & NSB)

Rationale: The 7-chloro substituent significantly increases logP. Compounds precipitating in the assay buffer or binding to plasticware are the leading cause of "flat" SAR curves.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the derivative in 100% DMSO.

  • Dilution: Dilute to 100 µM in the specific Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Shake for 90 minutes at room temperature (equilibrium).

  • Filtration: Filter half the sample through a 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze both the Total (unfiltered) and Filtrate using HPLC-UV (254 nm).

  • Calculation:

    
    
    
  • Plastic Binding Check: Incubate 10 nM radiolabeled tracer + 1 µM derivative in the assay plate for 1 hour. Transfer supernatant to a new plate and count radioactivity in the original empty plate. High residual counts indicate "sticky" compounds.

Protocol B: 5-HT1A Receptor Radioligand Binding Assay (Competition)

Rationale: To determine the affinity (


) of the derivative.[1] This is the definitive test for target engagement.

Reagents:

  • Membranes: CHO-K1 cells stably expressing human 5-HT1A receptors (

    
    ).
    
  • Radioligand:

    
    -8-OH-DPAT (Agonist) or 
    
    
    
    -WAY-100635 (Antagonist).
  • Non-specific control: 10 µM Serotonin (5-HT).

Workflow:

  • Buffer Prep: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Ascorbic Acid (prevents oxidation of the amine).

  • Plate Setup: Add 50 µL of test compound (10 concentrations, semi-log dilution).

  • Tracer Addition: Add 50 µL of radioligand (final concentration =

    
     value, typically 0.5–1.0 nM).
    
  • Receptor Addition: Add 100 µL membrane suspension (5–10 µg protein/well).

  • Incubation: Incubate for 60 minutes at 27°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Note: PEI is critical to reduce the high non-specific binding of the chlorochroman scaffold to the filter.

  • Counting: Add scintillant and count on a TopCount or MicroBeta.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional cAMP Inhibition Assay (Gi-Coupled)

Rationale: Binding does not equal function. This assay determines if the derivative is an agonist, antagonist, or inverse agonist.

Workflow:

  • Cell Seeding: Seed CHO-h5-HT1A cells (2,000 cells/well) in 384-well white plates.

  • Stimulation:

    • Agonist Mode: Add test compound + 10 µM Forskolin (to raise cAMP baseline).

    • Antagonist Mode: Add test compound + 10 µM Forskolin +

      
       of reference agonist (8-OH-DPAT).
      
  • Incubation: 30 minutes at 37°C.

  • Detection: Add lysis buffer containing Eu-cAMP tracer and ULight-anti-cAMP antibody (TR-FRET reagents).

  • Read: Measure Time-Resolved Fluorescence (Excitation: 320 nm, Emission: 615/665 nm).

  • Data Normalization: Normalize signal to "Basal" (cells only) and "Stimulated" (Forskolin only) controls.

Visualizations

Figure 1: 5-HT1A Signaling Pathway & Assay Intervention Points

This diagram illustrates the Gi-coupled pathway targeted by 7-chlorochroman-3-amine derivatives and where specific assays interrogate the cascade.

G Ligand 7-Chlorochroman Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gprotein Gi/o Protein Activation Receptor->Gprotein Conformational Change BindingAssay Assay 1: Radioligand Binding Receptor->BindingAssay Measures Ki AC Adenylyl Cyclase (Inhibition) Gprotein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Signaling (Downstream) cAMP->PKA FuncAssay Assay 2: cAMP TR-FRET cAMP->FuncAssay Measures EC50

Caption: 5-HT1A Gi-signaling cascade showing intervention points for Binding (Ki) and Functional (cAMP) assays.

Figure 2: Validation Workflow Logic

A logical decision tree for validating lipophilic scaffolds.

G Start Start Validation Solubility 1. Solubility Test (HPLC-UV) Start->Solubility PassSol Soluble > 10µM? Solubility->PassSol Binding 2. Radioligand Binding (Single Point) PassSol->Binding Yes Reformulate Reformulate (Add BSA/Cyclodextrin) PassSol->Reformulate No NSB_Check Check NSB (Filter Binding) Binding->NSB_Check DoseResponse 3. Full Dose-Response (Ki Determination) NSB_Check->DoseResponse NSB < 20% Functional 4. Functional Assay (Agonist/Antagonist) DoseResponse->Functional Reformulate->Solubility

Caption: Step-wise validation workflow prioritizing solubility and non-specific binding checks.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands. [Link]

  • Frontiers in Pharmacology. Sub-Acute Treatment of Curcumin Derivative J147 Ameliorates Depression-Like Behavior Through 5-HT1A-Mediated cAMP Signaling. [Link]

  • Journal of Medicinal Chemistry (via NIH). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. [Link]

  • MDPI Pharmaceuticals. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Ligands. [Link]

  • Frontiers in Pharmacology. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 72358-45-3 Chemical Class: Halogenated Chroman-3-amine Primary Hazard Category: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)[1]

Part 1: Chemical Identity & Risk Assessment (The "Why" Behind the Safety)

Handling 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine requires a nuanced understanding of its structural properties.[1] As a functionalized chroman derivative featuring both a basic primary amine and a halogenated ring, this compound presents specific stability and toxicity challenges that standard "lab safety" rules often overlook.[1]

1. The Amine Threat (Air Sensitivity & Corrosivity): The C3-amine group is a nucleophile.[1] Upon exposure to atmospheric carbon dioxide, it can form carbamates, degrading sample purity.[1] Furthermore, free amines are often caustic to mucous membranes.[1] Operational Implication: Handling must minimize air exposure; use an inert atmosphere (Nitrogen/Argon) whenever possible.[1]

2. The Halogenated Chroman Scaffold (Bioactivity): The 7-chloro substitution increases the molecule's lipophilicity, potentially enhancing skin absorption and biological half-life compared to non-halogenated analogues.[1] This structural feature is common in bioactive pharmacophores (e.g., GPCR ligands), meaning the compound should be treated as a Potent Pharmacological Agent (PPA) until specific toxicology data proves otherwise.

GHS Hazard Classification (Inferred from Structural Analogues)
Hazard CodeStatementSignal Word
H302 Harmful if swallowed.[1][2]Warning
H315 Causes skin irritation.[1][2][3][4]Warning
H319 Causes serious eye irritation.[1][2][3][4]Warning
H335 May cause respiratory irritation.[1][2][4][5]Warning
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating : if the specific task changes, the PPE requirement automatically scales.[1]

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosol Generation)Technical Rationale
Respiratory Fume Hood (Face velocity: 0.5 m/s)N95/P100 Respirator (If hood unavailable)Prevents inhalation of amine vapors which can cause respiratory sensitization or irritation.[1]
Ocular Chemical Safety Goggles (ANSI Z87.[1]1)Face Shield + GogglesAmine vapors are lachrymators; standard safety glasses do not seal against vapors.[1]
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm thickness)Butyl Rubber or Silver Shield (Laminate)Chlorinated aromatics can permeate thin latex; double gloving provides a breakthrough indicator layer.
Body Lab Coat (Cotton/Poly blend), Long pants, Closed-toe shoesTyvek Suit (Disposable)Prevents particulate accumulation on street clothes, reducing "take-home" exposure risks.[1]
Part 3: Operational Handling Protocol

This workflow integrates Scientific Integrity by ensuring sample quality is maintained alongside personnel safety.[1]

Step 1: Pre-Operational Setup
  • Environment: Verify Fume Hood certification. Clear the sash path.

  • Inert Gas: Prepare a Nitrogen or Argon line.[1] The amine functionality is sensitive to oxidation and CO₂.[1]

  • Static Control: Use an anti-static gun or ionizer bar near the balance.[1] Amine salts (if used) are often fluffy and prone to static dispersion.

Step 2: Weighing & Transfer[1]
  • Tare the receiving vessel (flask/vial) before opening the chemical container.[1]

  • Purge the source container with Nitrogen immediately after opening.[1]

  • Transfer using a clean, dry spatula.[1] Do not use metal spatulas if the compound is a hydrochloride salt, as corrosion can introduce iron impurities.[1] Use porcelain or PTFE-coated tools.[1]

  • Seal both vessels immediately. Parafilm is insufficient for long-term storage; use Teflon-lined caps.[1]

Step 3: Solubilization & Reaction
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, or Methanol) under inert gas.

  • Exotherm Warning: If reacting with acid chlorides or anhydrides, the amine will generate heat.[1] Add reagents dropwise at 0°C to prevent thermal runaway or vaporization of the amine.[1]

Step 4: Deactivation & Disposal[1][6][7]
  • Quenching: Unused amine should be treated with dilute HCl to form the non-volatile hydrochloride salt before disposal.[1]

  • Waste Stream: Dispose of as Halogenated Organic Waste .[1] Do not mix with oxidizing acids (Nitric acid) to prevent the formation of chloramines or chlorine gas.

Part 4: Visualization of Safety Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

HandlingProtocol Start Start: Retrieve Chemical (CAS 72358-45-3) CheckForm Check Physical Form: Solid vs. Oil Start->CheckForm SolidHandling Solid Handling: Use Anti-Static Gun Work in Hood CheckForm->SolidHandling Solid OilHandling Liquid Handling: Use Glass Syringe Avoid Plastic (Leaching) CheckForm->OilHandling Oil/Viscous Weighing Weighing Step: Tare -> Purge N2 -> Transfer SolidHandling->Weighing OilHandling->Weighing SpillCheck Spill Detected? Weighing->SpillCheck SpillResponse Spill Response: 1. Evacuate Area 2. Don Tyvek/Respirator 3. Absorb with Vermiculite SpillCheck->SpillResponse Yes Reaction Reaction Setup: Dissolve in Anhydrous Solvent Maintain Inert Atm SpillCheck->Reaction No Disposal Disposal: Acidify to Salt (HCl) Bin: Halogenated Waste SpillResponse->Disposal Reaction->Disposal

Caption: Operational workflow for handling 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine, prioritizing containment and inert atmosphere handling.

Part 5: Emergency Response

In Case of Exposure:

  • Eye Contact: Immediately flush with water for 15 minutes .[1][3][4][5][7][8][9] Hold eyelids open. The amine nature requires thorough irrigation to prevent corneal clouding.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][7][8] Do not use alcohol, as it may enhance the absorption of the halogenated compound through the skin.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1][9]

Spill Cleanup:

  • Small Spills (<1g): Absorb with paper towels, place in a fume hood to evaporate solvent (if in solution), then dispose of as solid hazardous waste.

  • Large Spills: Evacuate the immediate area.[1] Use a spill kit containing vermiculite or sand.[1] Do not use sawdust (fire hazard with some amines).

References
  • PubChem. (n.d.).[1] Compound Summary: Chroman-3-amine derivatives. National Library of Medicine.[1] Retrieved March 6, 2026, from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.